molecular formula C12H15NO B11904811 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11904811
M. Wt: 189.25 g/mol
InChI Key: UCLBPFLSFFVPSD-UHFFFAOYSA-N
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Description

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS 1341407-36-0) is a dihydroquinolinone derivative, a class of heterocyclic compounds recognized for their significant potential in industrial and pharmaceutical research. These compounds are characterized by a unique bicyclic structure that incorporates a quinoline moiety, making them versatile scaffolds for development. Recent scientific investigations highlight two promising application pathways. In material science, dihydroquinolin-4(1H)-one derivatives are being explored as antioxidant additives for biodiesel blends . Their electron-rich heterocyclic core can act as an effective radical scavenger, slowing the oxidation process of biofuels to enhance oxidative stability and prevent degradation during storage . In medicinal chemistry, the dihydroquinolin-4-one scaffold is a key structure in developing bioactive molecules. Specifically, 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one analogues have been synthesized and evaluated as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) , with some derivatives exhibiting high inhibitory effects at nanomolar concentrations . The synthetic versatility of the dihydroquinolinone core allows for diverse functionalization, enabling researchers to tune its properties. Common synthetic routes to analogous structures include cyclization of o-aminochalcones or reactions starting from aniline derivatives . This product is intended for research purposes as a building block or reference standard in these and other exploratory applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C12H15NO/c1-9(2)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3

InChI Key

UCLBPFLSFFVPSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=O)C2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one. As a member of the quinolinone family, a scaffold of significant interest in medicinal chemistry, this N-isopropyl derivative presents unique characteristics for exploration in drug discovery and development. This document delves into its physicochemical properties, spectroscopic profile, and reactivity, offering a foundational resource for researchers in the field.

Introduction: The Significance of the 2,3-Dihydroquinolin-4(1H)-one Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] These structures are recognized for their broad spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[2] The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The introduction of an isopropyl group at the N-1 position is anticipated to modulate the molecule's lipophilicity, steric hindrance, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction/Reference
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Appearance Likely a solid at room temperatureThe parent compound has a melting point of 40-50°C.[3]
Solubility Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.The N-isopropyl group increases lipophilicity compared to the parent scaffold.
logP Predicted to be higher than the parent compound's logP of 1.4.[4]The addition of the isopropyl group increases the octanol-water partition coefficient.
pKa The nitrogen atom is part of an amide-like system, and its basicity is expected to be low.General knowledge of amide chemistry.

Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

The synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones can be achieved through several synthetic strategies. A plausible and efficient method for preparing the title compound is via a domino Michael-SNAr approach.[5]

Proposed Synthetic Pathway: Domino Michael-SNAr Reaction

This approach involves the reaction of a suitably substituted 1-aryl-2-propen-1-one derivative with isopropylamine. The reaction proceeds through a Michael addition of the amine to the enone system, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring.

Synthetic_Pathway reactant1 1-(2-Fluorophenyl)prop-2-en-1-one intermediate Michael Adduct Intermediate reactant1->intermediate Michael Addition reactant2 Isopropylamine reactant2->intermediate product 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one intermediate->product Intramolecular SNAr (Cyclization)

Caption: Proposed synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol (Hypothetical)
  • Preparation of the Michael Acceptor: To a solution of 2'-fluoroacetophenone in a suitable solvent (e.g., ethanol), add paraformaldehyde and a catalytic amount of a secondary amine (e.g., dimethylamine hydrochloride). Reflux the mixture to afford 1-(2-fluorophenyl)prop-2-en-1-one.

  • Domino Reaction: Dissolve the synthesized 1-(2-fluorophenyl)prop-2-en-1-one in a polar aprotic solvent such as acetonitrile.

  • Add an excess of isopropylamine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Spectroscopic and Analytical Characterization (Predicted)

The structural confirmation of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at C2 and C3 would likely appear as triplets around δ 2.8 and δ 3.6 ppm, respectively. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C4) in the downfield region (around δ 190-200 ppm). Aromatic carbons will resonate in the δ 115-150 ppm range. The methylene carbons (C2 and C3) and the carbons of the isopropyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to display a strong absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electrospray ionization (ESI) conditions would show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns of quinolones often involve the loss of CO and subsequent ring cleavages.[6][7]

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spectrometry synthesis->ms confirmation Confirmed Structure of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural confirmation.

Chemical Reactivity

The reactivity of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is dictated by the functional groups present in its structure.

  • The Carbonyl Group: The ketone at the C4 position can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol or reductive amination.

  • The α-Methylene Group: The protons on the C3 methylene group are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents.

  • Oxidation: The dihydroquinolinone can be oxidized to the corresponding quinolin-4-one.[8]

Potential Applications in Medicinal Chemistry

The quinolinone scaffold is a cornerstone in the development of various therapeutic agents.[1][9] Derivatives of 2,3-dihydroquinolin-4(1H)-one have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties.[2][10] The introduction of the N-isopropyl group can enhance the drug-like properties of the molecule by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulating Metabolism: The isopropyl group may block or alter sites of metabolism, potentially increasing the half-life of the compound.

  • Enhancing Target Binding: The steric bulk of the isopropyl group could lead to more specific and potent interactions with biological targets.

Given the diverse activities of related compounds, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one and its derivatives are promising candidates for screening in various disease models, particularly in oncology, infectious diseases, and inflammatory disorders.

Conclusion

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one represents a valuable, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route, and its potential for further development. The insights presented herein are intended to stimulate further research into this and related N-substituted quinolinones, paving the way for the discovery of novel therapeutic agents.

References

  • Bunce, R. A., et al. (2007). A concise and straightforward preparation for N-alkyl-2,3-dihydro-4(1H)-quinolinones has been pioneered by Bunce and co-workers using a domino Michael-SNAr approach. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. [Link]

  • Kumar, A., et al. (2018). Quinoline-based small molecules have been explored and being developed as anti-inflammatory agents. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • Saeed, A., et al. (2025). Quinolinones, also called quinolones, are a group of heterocyclic compounds with a broad spectrum of biological activities. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • PubChem. (2025). 2,3-dihydroquinolin-4(1H)-one. PubChem Compound Summary for CID 117158. [Link]

  • Iazzetti, A., et al. (2021). This study describes diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones. Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chrouda, M., et al. (2025). Quinolones represent one of the largest classes of synthetic antibiotics used in both human and veterinary medicine. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. [Link]

  • Li, Y., et al. (2024). Investigating the correlation between mass spectrometry cleavage patterns and molecular structural features enhances the analytical framework for detecting trace or unknown impurities in quinolones. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. [Link]

  • Rajesh, R., et al. (2010). This article also highlights different therapeutic activities such as antibacterial, antimalarial, anti-mycobacterial, anti-tumor and anti- inflammatory activities of existing and new quinolones. Quinolones Chemistry and its Therapeutic Activities - RJPT. [Link]

  • Guan, Y., et al. (2023). A strategy for explaining quinolone fragmentation results of multi-CE values and deciphering fragment mechanism using computational methods was developed. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed. [Link]

  • Scribd. (n.d.). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Scribd. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). The mass spectra of the monohydroxyquinolines, the monomethoxyquinolines, N-methyl-2-quinolone, and N-methyl-4-quinolone have been recorded. MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). The mass spectra of the monohydroxyquinolines, the monomethoxyquinolines, N-methyl-2-quinolone, and N-methyl-4-quinolone have been recorded. Canadian Journal of Chemistry. [Link]

  • Li, Y., et al. (2024). Quinolone antibiotics are extensively used clinically for human treatment and in agriculture. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed. [Link]

  • Narwade, B. N., et al. (2013). An efficient and greener approach has been developed for the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using Lemon juice as a natural catalyst. An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach - Scholars Research Library. [Link]

  • PubChem. (2019). CID 140982983. PubChem. [Link]

  • Anonymous. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • de Oliveira, A. S., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • Reddy, C. R., et al. (2015). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. [Link]

  • Wiley. (n.d.). 2,3-DIHYDRO-2-ETHYL-2-METHYL-4(1H)-QUINAZOLINONE. SpectraBase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. [Link]

  • Anonymous. (2014). Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. ResearchGate. [Link]

  • Anonymous. (2025). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of. ChemRxiv. [Link]

  • Desroses, M., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry. [Link]

  • Li, Y., et al. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: Synthesis, Properties, and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active quinolinone derivatives, this molecule presents a scaffold for further functionalization and investigation. This document will cover its identification, physicochemical properties, synthesis, and crucial safety information, designed to equip researchers with the necessary knowledge for its handling and application.

Compound Identification and Nomenclature

A specific CAS (Chemical Abstracts Service) number for 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one has not been definitively assigned in major chemical databases. This is not uncommon for novel or less-studied research chemicals. For reference and as a starting point for regulatory and safety assessment, the parent compound, 2,3-dihydroquinolin-4(1H)-one , is registered under CAS Number 4295-36-7 .[1][2][3][4]

  • IUPAC Name: 1-isopropyl-2,3-dihydro-1H-quinolin-4-one

  • Synonyms: 1-(propan-2-yl)-2,3-dihydroquinolin-4(1H)-one

  • Molecular Formula: C₁₂H₁₅NO

  • Parent Compound: 2,3-dihydroquinolin-4(1H)-one[1][2][3][4]

The structure consists of a 2,3-dihydroquinolin-4(1H)-one core with an isopropyl group attached to the nitrogen at position 1.

Physicochemical Properties

Specific experimentally determined physicochemical properties for 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one are not widely published. However, we can infer its likely properties based on the parent molecule and the addition of the isopropyl group.

PropertyValue for 2,3-dihydroquinolin-4(1H)-one (Parent Compound)Predicted Impact of N-Isopropylation
Molecular Weight 147.17 g/mol Increased to approx. 189.25 g/mol
Melting Point 44 °C[2]Likely to be altered
Boiling Point 195 °C at 20 Torr[2]Expected to increase
Density ~1.142 g/cm³ (Predicted)[2]Minor change expected
Solubility Soluble in methanol[2]Increased solubility in nonpolar organic solvents
Appearance White to yellow to orange powder/crystal[4]Likely a solid or oil at room temperature

Synthesis and Mechanistic Considerations

The synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one can be achieved through the N-alkylation of the parent compound, 2,3-dihydroquinolin-4(1H)-one. A common and effective method is direct alkylation using an isopropyl halide.

Experimental Protocol: N-Alkylation of 2,3-dihydroquinolin-4(1H)-one

This protocol is a generalized procedure based on standard N-alkylation techniques for similar heterocyclic compounds.[5]

Materials:

  • 2,3-dihydroquinolin-4(1H)-one (1.0 equiv.)

  • 2-bromopropane or 2-iodopropane (1.1-1.5 equiv.)

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base (2.0-3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dihydroquinolin-4(1H)-one in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 2-bromopropane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or ACN facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

  • Potassium carbonate is a sufficiently strong base to deprotonate the secondary amine of the quinolinone, making it nucleophilic, while being mild enough to avoid side reactions.

  • An excess of the alkylating agent can be used to drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 2,3-dihydroquinolin-4(1H)-one in anhydrous DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT add_base->stir1 add_alkyl Add 2-bromopropane stir1->add_alkyl heat Heat to 60-80°C add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one purify->product

Caption: N-Alkylation Synthesis Workflow

Comprehensive Safety and Handling Protocols

As no specific Safety Data Sheet (SDS) is available for 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, a conservative approach to safety is imperative. The following guidelines are based on the known hazards of the parent quinolinone scaffold and general toxicological data for quinolone derivatives. Quinolone-type compounds can exhibit a range of biological activities and potential toxicities, including gastrointestinal, central nervous system, and skin reactions.[6][7][8]

Hazard Assessment

Based on related compounds, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one should be considered:

  • Harmful if swallowed, in contact with skin, or if inhaled. [9][10][11]

  • A potential cause of skin and serious eye irritation. [9][10][11]

  • Potentially causing respiratory irritation. [10][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If handling as a powder or aerosol, a respirator may be necessary.

Handling and Storage
  • Handling: Avoid breathing dust, fumes, gas, mist, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Safety Workflow Diagram

G cluster_ppe Personal Protective Equipment cluster_handling Safe Handling cluster_emergency Emergency Procedures goggles Safety Goggles gloves Nitrile Gloves lab_coat Lab Coat fume_hood Use in Fume Hood wash_hands Wash Hands After Use fume_hood->wash_hands no_eat No Eating/Drinking wash_hands->no_eat spill Spill spill_kit Use Spill Kit spill->spill_kit exposure Exposure first_aid Administer First Aid exposure->first_aid sds Consult SDS of Related Compounds first_aid->sds medical Seek Medical Attention sds->medical

Sources

Molecular weight and formula of N-isopropyl-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N-Isopropyl-2,3-dihydroquinolin-4-one

Executive Summary

N-Isopropyl-2,3-dihydroquinolin-4-one (systematically 1-isopropyl-2,3-dihydroquinolin-4(1H)-one) represents a critical derivative of the 4-quinolinone privileged scaffold. Widely utilized in medicinal chemistry, this lipophilic bicyclic heterocycle serves as a foundational pharmacophore for Type I and II kinase inhibitors (e.g., mTOR, PI3K) and antitubercular agents. Its structural rigidity, combined with the steric bulk of the N-isopropyl group, offers unique binding vectors for hydrophobic pockets in protein targets.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and structural characterization, designed for researchers in early-stage drug discovery.

Part 1: Physicochemical Specifications

The following data is derived from stoichiometric calculation and chemoinformatic consensus for the N-isopropyl derivative of the parent core (CAS 4295-36-7).

PropertyValueTechnical Notes
IUPAC Name 1-isopropyl-2,3-dihydroquinolin-4(1H)-oneAlso referred to as N-isopropyl-4-chromanone aza-analog
Molecular Formula C₁₂H₁₅NO Core: C₉H₉NO + Isopropyl (C₃H₇) - H
Molecular Weight 189.26 g/mol Monoisotopic Mass: 189.1154 Da
LogP (Predicted) 2.4 – 2.8Highly lipophilic due to N-alkyl substitution
H-Bond Donors 0Tertiary amine removes donor capability
H-Bond Acceptors 2Carbonyl (strong) + Tertiary Amine (weak)
Physical State Viscous Oil / Low-MP SolidLikely yellow/orange oil at RT due to isopropyl disruption of packing
Structural Visualization

The following diagram illustrates the core connectivity and the steric environment introduced by the isopropyl group.

Structure Core Dihydroquinolin-4-one Core (Bicyclic System) N_Atom N-1 Position (Tertiary Amine) Core->N_Atom Contains Carbonyl C-4 Carbonyl (H-Bond Acceptor) Core->Carbonyl Position 4 Iso_Group Isopropyl Group (Steric Bulk / Lipophilicity) N_Atom->Iso_Group N-Alkylation

Figure 1: Structural deconstruction of N-isopropyl-2,3-dihydroquinolin-4-one showing functional domains.

Part 2: Synthetic Methodologies

For research-scale production, two primary pathways are recommended. Method A is preferred for late-stage diversification of an existing scaffold, while Method B is ideal for de novo scale-up.

Method A: Direct N-Alkylation (Late-Stage Functionalization)

Best for: Rapid library generation from commercially available 2,3-dihydroquinolin-4-one.

  • Reagents: 2,3-dihydroquinolin-4(1H)-one (1.0 eq), 2-Iodopropane (1.5 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Protocol:

    • Dissolve the parent quinolinone in DMF (0.5 M).

    • Add base and stir at RT for 15 min to deprotonate the secondary amine.

    • Add 2-iodopropane dropwise.

    • Critical Step: Heat to 60–80°C for 12–16 hours. The steric hindrance of the secondary iodide requires thermal activation.

    • Workup: Dilute with EtOAc, wash copiously with water/brine to remove DMF.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Michael-SNAr Cyclization (De Novo Synthesis)

Best for: Multi-gram scale-up and avoiding expensive heterocyclic starting materials.

  • Step 1 (N-Alkylation): Reductive amination of aniline with acetone (

    
    ) to yield N-isopropylaniline.
    
  • Step 2 (Michael Addition): React N-isopropylaniline with acrylic acid or methyl acrylate.

  • Step 3 (Cyclization): Intramolecular Friedel-Crafts acylation using Eaton’s Reagent (

    
     in Methanesulfonic acid) or Polyphosphoric Acid (PPA).
    
    • Note: Eaton's reagent is preferred for cleaner workup compared to viscous PPA.

Synthesis Aniline Aniline (Precursor) N_Iso N-Isopropyl Aniline Aniline->N_Iso Reductive Amination Michael N-Isopropyl-N-phenyl- propanoic acid N_Iso->Michael Michael Addition Reagent1 Acetone / NaBH(OAc)3 Product N-Isopropyl-2,3-dihydro- quinolin-4-one Michael->Product Cyclization Reagent2 Acrylic Acid / Heat Reagent3 Eaton's Reagent / 80°C

Figure 2: De novo synthesis workflow via N-isopropylaniline intermediate.

Part 3: Structural Characterization (Validation)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Expected Peak:

    
    .
    
  • Fragmentation Pattern: Loss of the isopropyl group (M-43) is a common neutral loss, observing a fragment at ~147 m/z (reversion to parent core).

Proton NMR ( NMR, 400 MHz, )

The symmetry of the isopropyl group and the distinct methylene protons of the quinolinone ring are diagnostic.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.8 – 6.6Multiplets4HBenzene ring protons (H-5,6,7,8)
N-CH ~4.0 – 4.2Septet (

Hz)
1HMethine of Isopropyl group
C-2 ~3.5 – 3.6Triplet2H

adjacent to Nitrogen
C-3 ~2.6 – 2.7Triplet2H

adjacent to Carbonyl
CH₃ ~1.2 – 1.3Doublet (

Hz)
6HMethyls of Isopropyl group

Part 4: Therapeutic Relevance

The N-isopropyl-2,3-dihydroquinolin-4-one scaffold acts as a "privileged structure" in drug discovery, serving as a bioisostere for flavanones and a rigidified aniline mimic.

  • Kinase Inhibition (mTOR/PI3K): Substituted dihydroquinolinones have been identified as potent ATP-competitive inhibitors. The N-isopropyl group often occupies the hydrophobic region I or II in the kinase ATP-binding pocket, improving potency over the unsubstituted parent [1].

  • NF-

    
    B Inhibition: 
    Derivatives of this scaffold have demonstrated ability to inhibit LPS-induced NF-
    
    
    
    B transcriptional activity, a key pathway in inflammation and cancer progression [2].
  • Antitubercular Agents: The lipophilicity of the N-isopropyl variant enhances cell wall penetration in Mycobacterium tuberculosis, making it a viable scaffold for optimization against resistant strains [3].

References

  • Chaube, U., et al. (2022). "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer."[1] Future Medicinal Chemistry.

  • Gorepatil, A., et al. (2018).[2] "Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via Lewis-acid catalyzed cyclization." Synlett.

  • PubChem Compound Summary. (2025). "2,3-dihydroquinolin-4(1H)-one (Parent Scaffold)." National Center for Biotechnology Information.

  • Bunce, R. A., et al. (2013).[3] "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules.

Sources

Literature review on N-substituted dihydroquinolinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted Dihydroquinolinone Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

The dihydroquinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of various functional groups, enabling potent and selective interactions with a wide range of biological targets. Among the many possible modifications to this scaffold, N-substitution at the 1-position has emerged as a particularly fruitful strategy in medicinal chemistry. The introduction of diverse substituents at this position profoundly influences the molecule's physicochemical properties, metabolic stability, and, most importantly, its pharmacological activity and target selectivity.

This technical guide provides a comprehensive overview of N-substituted dihydroquinolinone scaffolds for researchers, scientists, and drug development professionals. We will delve into the key synthetic methodologies for their preparation, explore the diverse spectrum of their biological activities with a focus on mechanistic insights, and discuss their therapeutic potential, supported by structure-activity relationship (SAR) studies and concrete examples from the literature.

Synthetic Strategies for N-Substituted Dihydroquinolinones

The synthesis of N-substituted dihydroquinolinones can be broadly approached in two ways: N-substitution of a pre-formed dihydroquinolinone core or construction of the heterocyclic ring system with the N-substituent already in place. The choice of strategy often depends on the desired substituent and the availability of starting materials.

Direct N-Alkylation and N-Arylation

A common and straightforward method for introducing N-substituents is the direct alkylation or arylation of a dihydroquinolinone. This typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an electrophile.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of dihydroquinolinone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (R-X, 1.2 eq) to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, depending on the reactivity of the electrophile, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted dihydroquinolinone.

Reductive Amination

Reductive amination provides an alternative route for the synthesis of N-substituted dihydroquinolinones, particularly for introducing more complex substituents. This method involves the reaction of an appropriate keto-acid or its ester precursor with a primary amine, followed by cyclization and reduction.

Biological Activities and Therapeutic Applications

N-substituted dihydroquinolinones exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticoagulant Activity: Factor XIa Inhibitors

Several N-substituted dihydroquinolinones have been identified as potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to currently available therapies.

One notable example is a series of N-arylsulfonyl dihydroquinolinones. Structure-activity relationship studies have shown that the nature of the N-substituent is crucial for potent FXIa inhibition. For instance, compounds with a sulfonamide linkage at the N1 position have demonstrated significant activity.

Signaling Pathway: Role of Factor XIa in Coagulation

FXIa_Pathway Intrinsic_Pathway Intrinsic Pathway XIIa Factor XIIa Intrinsic_Pathway->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa Thrombin Thrombin IXa->Thrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor N-Substituted Dihydroquinolinone Inhibitor->XIa inhibits

Caption: Inhibition of Factor XIa by N-substituted dihydroquinolinones blocks the intrinsic coagulation cascade.

Anticancer Activity

The dihydroquinolinone scaffold has also been explored for the development of novel anticancer agents. Certain N-substituted derivatives have shown promising activity against various cancer cell lines.

For example, a series of N-benzyl-6-chloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their cytotoxic activity. Several compounds in this series exhibited potent growth inhibitory effects against human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.

Workflow: Anticancer Drug Screening

Anticancer_Screening Synthesis Synthesis of N-Substituted Dihydroquinolinones Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT-116) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Apoptosis_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound

Caption: A typical workflow for screening N-substituted dihydroquinolinones for anticancer activity.

Other Therapeutic Applications

The versatility of the N-substituted dihydroquinolinone scaffold extends to other therapeutic areas, including:

  • Androgen Receptor Modulators: Certain derivatives have been investigated for their potential to modulate the androgen receptor, with applications in the treatment of prostate cancer and other androgen-related disorders.

  • Antimicrobial Agents: Some N-substituted dihydroquinolinones have demonstrated activity against bacterial and fungal pathogens.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted dihydroquinolinones is highly dependent on the nature of the substituent at the N1 position. Systematic modifications of this group have allowed for the elucidation of key structure-activity relationships.

Compound IDN-SubstituentTargetIC50 (nM)Reference
1 4-ChlorophenylsulfonylFactor XIa15
2 3-FluorobenzylMCF-7 Cells2.5 µM
3 4-MethoxybenzylHCT-116 Cells5.1 µM

This table is a representative example and not exhaustive.

The data in the table above highlights the significant impact of the N-substituent on biological activity. For Factor XIa inhibitors, an appropriately substituted arylsulfonyl group appears to be beneficial for potency. In the context of anticancer activity, the presence and position of substituents on the N-benzyl group can dramatically influence cytotoxicity against different cancer cell lines.

Future Perspectives

The N-substituted dihydroquinolinone scaffold continues to be a rich source of inspiration for medicinal chemists. The synthetic accessibility and the ability to fine-tune the pharmacological properties through N-substitution make it an attractive starting point for the design of new therapeutic agents. Future research in this area is likely to focus on:

  • Exploration of Novel N-Substituents: The synthesis and evaluation of dihydroquinolinones with novel and diverse N-substituents will undoubtedly lead to the discovery of compounds with new or improved biological activities.

  • Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular target(s) will be crucial for understanding their mechanism of action and for further optimization.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future efforts will need to address the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for clinical development.

References

  • Title: N-substituted-dihydroquinolinone derivatives as factor XIa inhibitors, Source: Google Patents, URL
  • Title: Synthesis and biological evaluation of novel N-substituted-6-chloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives as potential anti-cancer agents, Source: National Center for Biotechnology Information, URL: [Link]

Technical Guide: Bioactivity & Synthetic Utility of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one , a critical pharmacophore scaffold in modern medicinal chemistry. While often categorized as a synthetic intermediate (CAS 1341407-36-0), this molecule represents a "privileged structure"—a core framework capable of providing high-affinity ligands for diverse biological targets, particularly ion channels and nuclear receptors.

Part 1: Executive Summary & Pharmacophore Analysis

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is a bicyclic heterocyclic scaffold characterized by a tetrahydroquinoline core oxidized at the C4 position and substituted with an isopropyl group at the N1 position. Its structural significance lies in its ability to serve as a rigid, lipophilic template that orients substituents into precise vectors for receptor binding.

Core Chemical Identity[1]
  • IUPAC Name: 1-(propan-2-yl)-2,3-dihydroquinolin-4(1H)-one

  • CAS Registry Number: 1341407-36-0[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Structural Features:

    • N-Isopropyl Group: Enhances lipophilicity (

      
      ) and provides metabolic stability against N-dealkylation compared to N-methyl analogs. It also fills hydrophobic pockets in targets like TRP channels or KCNQ potassium channels.
      
    • C4-Ketone: A critical hydrogen bond acceptor and a versatile handle for further functionalization (e.g., reductive amination, Grignard addition, or condensation to form tricyclic systems).

    • Dihydro- Core: Unlike the planar quinolone, the 2,3-dihydro ring adopts a puckered conformation, allowing for distinct 3D spatial arrangements of substituents.

Part 2: Bioactivity Landscape & Mechanism of Action

While the unsubstituted parent molecule exhibits low intrinsic potency, it is the foundational scaffold for several high-value therapeutic classes. Its bioactivity profile is defined by its potential derivatization into potent modulators.

Ion Channel Modulation (KCNQ/Kv7 Openers)

The N-alkyl-dihydroquinolinone core is structurally homologous to "next-generation" KCNQ2/3 (Kv7.2/7.3) potassium channel openers.

  • Mechanism: The scaffold binds to the voltage-sensing domain (VSD) or the pore-forming domain of the channel. The C4-carbonyl participates in hydrogen bonding with channel residues (e.g., Trp236 in KCNQ2), stabilizing the open state and causing membrane hyperpolarization.

  • Therapeutic Relevance: Epilepsy, tinnitus, and neuropathic pain. The N-isopropyl group is critical for optimizing van der Waals interactions within the channel's hydrophobic pocket.

Nuclear Receptor Modulation (ROR t)

Derivatives of this scaffold, particularly those substituted at the C6 position (e.g., Methyl 1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, CAS 2306369-83-3), are emerging as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t).
  • Mechanism: The rigid quinolinone core positions aryl substituents to displace the activation function-2 (AF-2) helix, suppressing Th17 cell differentiation.

  • Therapeutic Relevance: Autoimmune diseases like psoriasis and multiple sclerosis.

Antimicrobial & Antitumor Potential[3][4][5][6]
  • Gyrase B Inhibition: When further oxidized or functionalized at C3, the core mimics the ATP-binding pocket of bacterial DNA Gyrase B.

  • Tubulin Polymerization: C2-styryl derivatives of dihydroquinolinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating)

Objective: Efficient synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one via intramolecular Friedel-Crafts cyclization.

Reagents:

  • N-Isopropyl-N-phenyl-3-alanine (Precursor)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with N-Isopropyl-N-phenyl-3-alanine (1.0 eq).

  • Cyclization: Add PPA (10 eq by weight) and heat to 100°C for 2 hours. Validation Point: Monitor TLC (Hexane:EtOAc 4:1). Disappearance of the starting material spot and appearance of a fluorescent blue spot (under UV 254nm) indicates cyclization.

  • Quenching: Cool the reaction mixture to 60°C and pour onto crushed ice/water (200 mL). Neutralize with NaOH (4M) to pH 8.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
  • Characterization:

    • 1H NMR (CDCl

      
      ):  Look for the characteristic isopropyl septet at 
      
      
      
      4.1 ppm and the triplet-triplet pattern of the C2/C3 protons (
      
      
      3.5 and 2.7 ppm).
    • IR: Strong C=O stretch at ~1670 cm

      
      .
      
Protocol B: Calcium Flux Assay for Ion Channel Activity

Objective: Evaluate the functional activity of derivatives on KCNQ channels using a fluorescent calcium dye.

  • Cell Line: CHO cells stably expressing KCNQ2/3 channels.

  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
    
  • Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10

    
    M).
    
  • Stimulation: Depolarize cells with high potassium buffer (30 mM KCl) to induce Ca

    
     influx (or use a specific agonist like Retigabine as a control).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate % response relative to Retigabine (

    
    ).
    

Part 4: Visualization & Logic

Synthetic Pathway & Derivatization Logic

The following diagram illustrates the synthesis of the core and its divergence into two major bioactive classes.

G Precursor N-Isopropylaniline + Acrylic Acid Intermediate N-Isopropyl-N-phenyl- 3-alanine Precursor->Intermediate Michael Addition Core 1-Isopropyl-2,3-dihydro- quinolin-4(1H)-one (THE SCAFFOLD) Intermediate->Core Friedel-Crafts Cyclization (PPA) KCNQ KCNQ2/3 Opener (C4-Amino derivative) Core->KCNQ Reductive Amination + Aryl Isocyanate ROR RORγt Inverse Agonist (C6-Carboxylate derivative) Core->ROR C6-Bromination + Carbonylation

Caption: Synthetic workflow transforming precursors into the privileged scaffold and its divergence into neuroactive (KCNQ) and immunological (ROR


t) agents.
Structure-Activity Relationship (SAR) Map

This diagram highlights the critical pharmacophores within the molecule.

SAR Structure 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one N1 N1-Isopropyl Group: Lipophilicity & Metabolic Stability (Prevents N-dealkylation) Structure->N1 C4 C4-Ketone: H-Bond Acceptor (Critical for receptor binding) Structure->C4 C6 C6-Position: Key Vector for Potency (Halogen/Ester enhances activity) Structure->C6 Ring Dihydro-Ring: Puckered Conformation (3D Spatial Orientation) Structure->Ring

Caption: SAR analysis detailing the functional role of each structural motif in ligand-receptor interactions.

Part 5: Quantitative Data Summary

The following table summarizes the typical physicochemical profile of the scaffold and its key derivatives.

PropertyParent ScaffoldC6-Carboxylate DerivativeBiological Implication
MW 189.26 g/mol 247.29 g/mol Low MW allows for significant decoration ("Lead-like").
LogP ~2.5~2.8Optimal lipophilicity for CNS penetration (KCNQ targets).
TPSA 20.3 Ų46.6 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 24Increased interaction points in derivative.[3]
Rotatable Bonds 13Rigid core minimizes entropic penalty upon binding.

Part 6: References

  • Accela ChemBio. (2024). Product Analysis: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS 1341407-36-0).[1][2] AccelaChem Catalog. Link

  • ChemicalBook. (2025).[1] Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: Properties and Applications. ChemicalBook Database. Link

  • Miceli, M., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones: visible light mediated synthesis, solvatochromism and biological activity.[4] Journal of Photochemistry and Photobiology B: Biology, 143, 139-147.[4] Link(Note: Cited for structural comparison of the dihydro-one core).

  • Xue, W., et al. (2022).[5] Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.[5] Frontiers in Microbiology. Link(Note: Cited for quinolone scaffold bioactivity context).

  • PubChem. (2025).[6] Compound Summary: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline (Isostere comparison). National Library of Medicine.[7] Link

Sources

Methodological & Application

Protocol for N-alkylation of 2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2,3-dihydroquinolin-4(1H)-one (also known as 1,2,3,4-tetrahydro-4-quinolinone) is a pivotal transformation in the synthesis of bioactive quinolones, aza-flavanones, and tricyclic pharmaceutical intermediates. While the secondary amine at position 1 is nucleophilic, the presence of the C4-carbonyl group introduces competing reactivity profiles, specifically C3-alkylation (via enolization) and O-alkylation.

This Application Note defines two high-fidelity protocols to ensure chemoselective N-alkylation:

  • Method A (Solid-Liquid Interfacial Mechanism): Uses mild carbonate bases in polar aprotic media for highly reactive electrophiles.

  • Method B (Phase Transfer Catalysis): Uses a biphasic system for sterically demanding or hydrophobic electrophiles, ideal for scale-up.

Scientific Foundation & Mechanistic Logic

Substrate Reactivity Profile

The substrate contains three potential nucleophilic sites. Understanding their pKa and orbital availability is critical for protocol design:

  • N1-Amine (Target): Aniline-like nitrogen. The lone pair is partially delocalized into the benzene ring, reducing nucleophilicity compared to aliphatic amines. However, it remains the most kinetically accessible site for

    
     attack.
    
  • C3-Methylene (Competitor): Alpha to the ketone. pKa ≈ 19-20. Strong bases (e.g., NaH, LDA) or thermodynamic control can generate the C3-enolate, leading to C-alkylation or self-aldol condensation.

  • C4-Carbonyl Oxygen (Competitor): Hard nucleophile. O-alkylation is generally disfavored unless hard electrophiles (e.g., sulfonates) and specific solvent cages are used.

Strategic Control

To maximize N-selectivity, we must suppress enolization at C3.

  • Base Selection: We utilize bases that are strong enough to deprotonate the N-H (pKa ~25-27 in DMSO) or buffer the generated acid, but kinetically slow to deprotonate the C3-H.

    
     and NaOH (under PTC) are optimal.
    
  • Solvent Effects:

    • DMF/Acetonitrile (Method A): Promotes dipole-dipole interactions, stabilizing the transition state for

      
       substitution at Nitrogen.
      
    • Toluene/Water (Method B): Uses a quaternary ammonium catalyst to shuttle the N-anion into the organic phase, minimizing contact with the base and reducing side reactions.

Experimental Protocols

Method A: Carbonate-Mediated N-Alkylation (Standard)

Best for: Methyl iodide, Ethyl iodide, Allyl bromide, and small scale (<1g) optimization.

Reagents:

  • Substrate: 2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 3.0 equiv)

  • Base:

    
     (anhydrous, granular) (2.0 – 3.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2,3-dihydroquinolin-4(1H)-one (1 mmol) in DMF (3-5 mL).

    • Note: DMF is preferred over acetone for higher temperatures (

      
      ).
      
  • Base Addition: Add

    
     (3 mmol) in one portion. Stir for 10 minutes at room temperature.
    
    • Causality: Pre-stirring allows surface activation of the solid base.

  • Electrophile Addition: Add the Alkyl Halide (e.g., Iodomethane, 3 mmol) dropwise.

    • Safety: Methyl iodide is volatile and carcinogenic; use a fume hood.

  • Reaction: Heat the mixture to 80°C and stir for 4–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The product usually has a higher Rf than the starting material.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (3 x 10 mL) to remove DMF (critical to prevent streaking on silica).

    • Wash with saturated Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, gradient Hexane -> 10-20% EtOAc/Hexane).

Expected Yield: 65% – 85%

Method B: Phase Transfer Catalysis (PTC) (Scale-Up)

Best for: Benzyl halides, bulky electrophiles, and multi-gram synthesis.

Reagents:

  • Substrate: 2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

  • Electrophile: Benzyl bromide/iodide (1.2 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 – 0.1 equiv)

  • Base: 50% Aqueous NaOH[2]

  • Solvent: Toluene

Protocol:

  • Biphasic Setup: In a reaction vessel equipped with a reflux condenser, combine 2,3-dihydroquinolin-4(1H)-one (10 mmol) and Toluene (40 mL).

  • Catalyst & Base: Add TBAB (0.5 mmol) followed by 50% NaOH solution (30 mL).

    • Mechanism:[3][4][5][6] TBAB forms an ion pair with the deprotonated amide/aniline at the interface, shuttling it into the toluene layer where it reacts with the electrophile.

  • Electrophile Addition: Add Benzyl bromide (12 mmol) dropwise.

  • Reaction: Heat to Reflux (approx. 110°C) with vigorous stirring.

    • Critical: High stirring speed (>700 RPM) is essential to maximize interfacial surface area.

    • Time: 3 – 5 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Separate the layers. Extract the aqueous layer with Toluene (2 x 20 mL).

    • Combine organic layers and wash with water until neutral pH.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (often from Ethanol) is frequently possible due to the high purity of PTC products, or use silica chromatography.

Expected Yield: 80% – 90%

Data Summary & Comparison

ParameterMethod A (

/DMF)
Method B (PTC/NaOH)
Reaction Type Solid-Liquid

Liquid-Liquid Phase Transfer
Key Reagent Anhydrous CarbonateQuaternary Ammonium Salt
Temperature 60°C – 80°CReflux (110°C)
Reaction Time 8 – 16 Hours3 – 5 Hours
Primary Risk DMF removal during workupEmulsion formation
Selectivity High (N-alkyl)High (N-alkyl)
Typical Yield 68% (MeI) [1]85% (BnBr) [2]

Visualization of Workflows

Reaction Mechanism & Pathway Selection

This diagram illustrates the kinetic pathway and the suppression of side reactions.

ReactionPathway Substrate 2,3-dihydroquinolin-4(1H)-one Base Base (K2CO3 or NaOH) Substrate->Base Deprotonation N-Deprotonation (Kinetic Control) Base->Deprotonation Fast Enolate C3-Enolization (Thermodynamic Risk) Base->Enolate Slow (Avoid Strong Base) Nucleophile N-Anion Species Deprotonation->Nucleophile SideProduct C-Alkyl / Aldol Side Products Enolate->SideProduct + R-X Product N-Alkyl-2,3-dihydroquinolin-4-one Nucleophile->Product + R-X (SN2) Electrophile Alkyl Halide (R-X)

Caption: Kinetic pathway favoring N-alkylation over C3-alkylation through controlled basicity.

Method Selection Decision Tree

Use this logic to select the appropriate protocol for your specific electrophile.

MethodSelection Start Select Electrophile Type Type1 Small / Volatile (MeI, EtI, Allyl-Br) Start->Type1 Type2 Bulky / Hydrophobic (Benzyl-Br, Long Chain) Start->Type2 MethodA METHOD A K2CO3 / DMF / 80°C Type1->MethodA Standard MethodB METHOD B NaOH / Toluene / TBAB / Reflux Type2->MethodB Preferred for Scale Consideration Is substrate acid-sensitive? MethodA->Consideration Check MethodB->Consideration Check

Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile properties.

References

  • National Institutes of Health (PMC). 1-Benzyl-2,3-dihydroquinolin-4(1H)-one. (Protocol utilizing PTC/NaOH). [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. (General synthetic context and alternative oxidative methods). [Link]

Sources

Application Notes & Protocols: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one. We delve into the strategic importance of the dihydroquinolin-4(1H)-one scaffold, provide detailed, field-tested protocols for its N-alkylation, and explore its subsequent utility in building more complex molecular architectures for drug discovery programs.

Introduction: The Strategic Value of the Dihydroquinolin-4(1H)-one Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This class of N-heterocyclic compounds has garnered significant attention due to the remarkable biological activities exhibited by its derivatives.[1] The inherent structural features, including an electron-rich core and multiple sites for functionalization, make it an ideal starting point for developing compound libraries targeting a wide array of biological receptors.[1]

Derivatives of this scaffold have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Notably as inhibitors of tubulin polymerization.[2][3]

  • Antihypertensive and Analgesic Agents. [4]

  • Pesticides. [4]

The introduction of an N-isopropyl group onto the core scaffold to form 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is a key strategic move in drug design. The isopropyl moiety can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior. This makes the title compound a valuable intermediate, serving as a launchpad for further chemical elaboration.

Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

The most direct and common method for preparing the title compound is through the N-alkylation of the parent 2,3-dihydroquinolin-4(1H)-one. This is a classic nucleophilic substitution (SN2) reaction where the nitrogen atom of the dihydroquinolinone acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

Synthesis Workflow Overview

The following diagram illustrates the two-stage process: first, the synthesis of the core scaffold, followed by the crucial N-alkylation step.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: N-Isopropylation A 2-Aminoacetophenone + Aryl Aldehyde B Ag(I) or Lewis Acid Catalyzed Cyclization A->B One-pot reaction C 2,3-Dihydroquinolin-4(1H)-one (Parent Scaffold) B->C D Parent Scaffold F N-Alkylation (SN2) D->F E Isopropyl Halide (e.g., 2-Bromopropane) + Base (e.g., K₂CO₃) E->F G 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (Target Intermediate) F->G

Caption: Workflow for the synthesis of the target pharmaceutical intermediate.

Experimental Protocol: N-Alkylation

This protocol details the synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one from its parent scaffold.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 mechanism without interfering.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and non-nucleophilic base, ideal for deprotonating the secondary amine of the starting material to enhance its nucleophilicity.[5]

  • Alkylating Agent: 2-Bromopropane is a common and effective source of the isopropyl electrophile. A slight excess (1.2-1.5 equivalents) is used to drive the reaction to completion.[5]

  • Temperature: The reaction is often performed at an elevated temperature (e.g., 80 °C) to increase the reaction rate, though monitoring is crucial to prevent side reactions.[5]

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )Purpose
2,3-Dihydroquinolin-4(1H)-oneC₉H₉NO147.17Starting Material
2-BromopropaneC₃H₇Br122.99Isopropyl Source
Potassium Carbonate (Anhydrous)K₂CO₃138.21Base
Acetonitrile (ACN), AnhydrousCH₃CN41.05Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Aqueous Wash
BrineNaCl(aq)-Aqueous Wash
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Silica Gel (230-400 mesh)SiO₂-Chromatography Stationary Phase

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydroquinolin-4(1H)-one (1.0 eq, e.g., 1.47 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) followed by anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq, e.g., 1.12 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Purify the product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one as a solid or viscous oil.

Application as an Intermediate: Further Elaboration

With the N-isopropyl group installed, the intermediate is primed for further diversification. A common subsequent transformation is the oxidation of the dihydroquinolinone to the corresponding quinolin-4-one. This aromatization can significantly alter the molecule's geometry and electronic properties, often leading to a different pharmacological profile.

Application Workflow: Oxidation to a Quinolin-4-one

G A 1-Isopropyl-2,3-dihydro- quinolin-4(1H)-one C Oxidation Reaction in Dioxane/Water A->C Substrate B Oxidizing Agent (e.g., KMnO₄, DDQ) B->C Reagent D 1-Isopropylquinolin-4(1H)-one (Aromatized Product) C->D Yields

Caption: Representative workflow for the oxidation of the intermediate.

Experimental Protocol: Oxidation to 1-Isopropylquinolin-4(1H)-one

This protocol is adapted from a similar transformation on a related dihydroquinazolinone scaffold.[6]

Rationale for Experimental Choices:

  • Oxidant: Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of performing the dehydrogenation. The reaction must be carefully controlled to avoid over-oxidation.[6]

  • Solvent System: A mixture of p-dioxane and water is used to solubilize both the organic substrate and the inorganic oxidant.[6]

  • Quenching: Formaldehyde is added to consume any excess KMnO₄, simplifying the purification process.[6]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in p-dioxane (e.g., 25 mL per gram of substrate) in a flask equipped with a stir bar and a dropping funnel. Cool the flask in a water bath.

  • Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water (e.g., 15 mL per gram of KMnO₄).

  • Addition: Add the KMnO₄ solution dropwise to the stirred substrate solution, maintaining the temperature between 15-20 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching: Add a small amount of 37% aqueous formaldehyde (~0.5 eq relative to KMnO₄) and stir for 15 minutes to quench excess oxidant.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate.

    • Wash the filter cake with a 4:1 mixture of water/p-dioxane.

    • Combine the filtrate and washings and extract multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure 1-Isopropylquinolin-4(1H)-one.

Characterization of the Intermediate

The identity and purity of the synthesized 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets, ~6.5-8.0 ppm).- Isopropyl group septet (~4.5-5.0 ppm) and doublet (~1.2-1.5 ppm).- Two methylene groups (triplets, ~2.5-3.5 ppm).
¹³C NMR - Carbonyl carbon (~190-195 ppm).- Aromatic carbons (~115-150 ppm).- Isopropyl carbons (~45-55 ppm for CH, ~20-25 ppm for CH₃).- Methylene carbons (~25-45 ppm).
MS (ESI+) Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₂H₁₅NO + H⁺.
IR (KBr) - C=O stretch (~1660-1680 cm⁻¹).- C-N stretch (~1300-1350 cm⁻¹).- Aromatic C-H stretches (>3000 cm⁻¹).- Aliphatic C-H stretches (<3000 cm⁻¹).

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Alkylating agents like 2-bromopropane are potentially harmful and should be handled with care.

  • Oxidizing agents like KMnO₄ are strong and can react violently with other materials.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ACS Omega. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach.
  • PubMed. (2023). Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H).
  • PrepChem.com. Synthesis of 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone. Available at: [Link]

  • Baghdad Science Journal. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available at: [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Using Domino Reactions. Molecules. Available at: [Link]

  • RSC Publishing. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Available at: [Link]

  • PMC. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

  • PMC. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports. Available at: [Link]

Sources

Advanced Protocols for the Catalytic Hydrogenation of Dihydroquinolinone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CH-2026-DQ

Abstract

Dihydroquinolinones (specifically 3,4-dihydro-2(1H)-quinolinones) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for blockbuster antipsychotics (e.g., Aripiprazole, Brexpiprazole) and emerging anti-platelet agents. The catalytic hydrogenation of quinolinones (or their tautomeric 2-hydroxyquinolines) to dihydroquinolinones represents a formidable chemoselectivity challenge: the catalyst must reduce the C3-C4 double bond while sparing the amide carbonyl and the fused benzene ring.

This guide details three field-proven protocols for this transformation, ranging from high-pressure asymmetric homogeneous catalysis to metal-free transfer hydrogenation.

Introduction: The Chemoselectivity Challenge

The reduction of the quinolinone scaffold is non-trivial due to aromatic stabilization.

  • Thermodynamic Hurdle: Disrupting the aromaticity of the heterocyclic ring requires significant activation energy.

  • Competing Pathways: Over-reduction to octahydroquinolinones (saturation of the benzene ring) or reduction of the carbonyl group.

  • Enantioselectivity: For 4-substituted quinolinones, establishing the C4 chiral center with high enantiomeric excess (ee) is critical for biological activity.

Mechanistic Overview

The most successful strategies employ activation by protonation . By using fluorinated alcohols (e.g., TFE) or Brønsted acid additives, the basic nitrogen or the carbonyl oxygen is protonated/hydrogen-bonded, lowering the LUMO of the C=C bond and facilitating hydride insertion.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-value chiral intermediates requiring >95% ee.[1][2][3] Mechanism: Outer-sphere hydrogenation involving an Ir(III)-hydride species.

Materials
  • Precursor: 4-substituted-quinolin-2(1H)-one (0.5 mmol)

  • Catalyst Precursor:

    
     (1.0 mol%)[3]
    
  • Chiral Ligand: (R)-MeO-Biphep or (S)-SegPhos (2.2 mol%)

  • Additive: Iodine (

    
    ) (5–10 mol%) or Piperidine Hydrochloride.
    
  • Solvent: Toluene or THF (anhydrous, degassed).

  • Gas: Hydrogen (

    
    ), 600–700 psi.[4]
    
Step-by-Step Protocol
  • Catalyst Formation (Glovebox): In a vial, mix

    
     (3.4 mg, 0.005 mmol) and (S)-SegPhos (6.7 mg, 0.011 mmol) in THF (1 mL). Stir at room temperature (RT) for 10–15 minutes until the solution turns clear orange/red.
    
  • Substrate Preparation: Add the quinolinone substrate (0.5 mmol) and the additive (

    
    , 6.3 mg, 0.025 mmol) to a separate vial. Dissolve in THF (2 mL).
    
  • Mixing: Transfer the catalyst solution to the substrate vial.

  • Reactor Charging: Place the vial (with a pierced septum) inside a stainless steel high-pressure autoclave (e.g., Parr reactor).

  • Purging: Seal the reactor. Purge with

    
     gas (pressurize to 100 psi, release) three times to remove oxygen.
    
  • Reaction: Pressurize to 600 psi (40 bar) . Stir at RT for 12–24 hours.

  • Workup: Slowly release pressure. Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Critical Insight: The addition of


 is not merely for oxidation; it generates a cationic Ir(III) species in situ which is the active catalytic species.

Protocol B: Palladium-Catalyzed Hydrogenation in Fluorinated Solvents

Best for: Difficult substrates where standard solvents fail; exploits "Solvent Activation." Key Factor: 2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor to the carbonyl oxygen, activating the C=C bond.

Materials
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: (S)-SegPhos or (S)-SynPhos (2.4 mol%)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical)

  • Gas:

    
     (200–600 psi)
    
Step-by-Step Protocol
  • Complexation: In a glovebox, mix

    
     and the ligand in acetone. Stir for 1 hour. Remove acetone in vacuo to obtain the solid catalyst complex.
    
  • Solvation: Dissolve the solid catalyst and the quinolinone substrate in TFE (3 mL).

  • Hydrogenation: Transfer to the autoclave. Pressurize to 600 psi

    
    .
    
  • Reaction: Stir at RT for 12–15 hours.

  • QC Check: Analyze a small aliquot by

    
     NMR. Look for the disappearance of the C3-vinyl proton (typically 
    
    
    
    6.5–7.0 ppm) and the appearance of methylene multiplets at
    
    
    2.5–3.0 ppm.

Protocol C: Organocatalytic Transfer Hydrogenation (Metal-Free)

Best for: Labs lacking high-pressure infrastructure; avoiding trace metal contamination in late-stage pharma.

Materials
  • H-Source: Hantzsch Ester (HEH) (1.2 equiv)

  • Catalyst: Chiral Phosphoric Acid (CPA) (1–5 mol%) (e.g., TRIP or BINOL-derivatives)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: In a screw-cap reaction tube, combine the quinolinone derivative (0.2 mmol), Hantzsch Ester (0.24 mmol), and Chiral Phosphoric Acid (0.01 mmol).

  • Solvent: Add Toluene (2 mL).

  • Thermal Activation: Heat the mixture to 50–60°C.

  • Monitoring: Monitor by TLC. The Hantzsch ester is fluorescent; its disappearance (and conversion to pyridine) indicates reaction progress.

  • Workup: Direct purification via column chromatography.

Comparative Data & Optimization

Solvent & Additive Effects Table
VariableConditionOutcomeMechanistic Note
Solvent DCM / MeOH< 10% Conv.Lack of H-bond activation.
Solvent TFE / HFIP > 95% Conv. Strong H-bond donor activates C=O.
Additive NoneLow ReactivityCatalyst precursor remains inactive.
Additive Iodine (

)
High Reactivity Oxidative addition forms active Ir(III).
Additive Piperidine HClHigh eeStabilizes the transition state via H-bonding.

Visualization of Workflows

Figure 1: Mechanistic Cycle (Iridium-Catalyzed)

This diagram illustrates the outer-sphere mechanism where the substrate does not directly bind to the metal center but interacts via the ligand sphere and hydrogen bonding.

Ir_Cycle PreCat Pre-Catalyst [Ir(COD)Cl]2 Active Active Species [Ir(H)2(L*)(S)2]+ PreCat->Active + Ligand, + H2, - COD Complex Encounter Complex Outer-Sphere Interaction Active->Complex + Substrate Substrate Substrate (Quinolinone) Substrate->Complex TS Transition State Hydride Transfer Complex->TS Rate Limiting TS->Active Regeneration (+H2) Product Product (Dihydroquinolinone) TS->Product Release

Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation. The active Ir-dihydride species transfers hydride to the activated substrate.

Figure 2: Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific substrate.

Decision_Tree Start Start: Quinolinone Substrate Chiral Is Enantioselectivity Required? Start->Chiral HighPressure Is High Pressure H2 Available? Chiral->HighPressure Yes MethodC Method C: Transfer Hydrogenation (No H2 Gas) Chiral->MethodC No / Racemic OK MethodA Method A: Ir-Catalysis (High ee, High Yield) HighPressure->MethodA Yes (Standard) MethodB Method B: Pd-Catalysis in TFE (Difficult Substrates) HighPressure->MethodB Yes (Low Reactivity) HighPressure->MethodC No

Caption: Decision matrix for selecting the optimal hydrogenation protocol based on lab capabilities and substrate requirements.

Troubleshooting & Quality Control

  • Deactivation by Nitrogen: The quinolinone nitrogen can coordinate to the metal, poisoning the catalyst.

    • Solution: Use N-protected substrates (e.g., N-Me, N-Bn) or increase

      
       pressure to outcompete the binding.
      
  • Low Conversion:

    • Check: Solvent purity. Traces of water in Toluene can kill the Ir-catalyst.

    • Check: Stirring rate. Hydrogenation is a gas-liquid-solid multiphase reaction; mass transfer limitations are common. Ensure vortexing at >800 RPM.

  • Poor Enantioselectivity:

    • Optimization: Lower the temperature (0°C). While rate decreases, the differentiation between enantiomeric transition states often improves.

    • Ligand Swap: Switch from SegPhos to MeO-Biphep or vice-versa. The "bite angle" of the phosphine ligand drastically alters the chiral pocket.

References

  • Zhou, Y.-G. et al. (2010).[5] "Palladium-Catalyzed Asymmetric Hydrogenation of 2-Quinolinones." Journal of the American Chemical Society. [Link][1]

  • Wang, D.-W., et al. (2011). "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with Hantzsch Esters." Chemical Communications. [Link][6]

  • Rueping, M., et al. (2006). "Organocatalytic Transfer Hydrogenation of Heterocycles." Angewandte Chemie International Edition. [Link]

  • Chen, Q.-A., et al. (2013).[7] "Homogeneous Palladium-Catalyzed Asymmetric Hydrogenation." Chemical Society Reviews. [Link]

  • Shi, L., et al. (2021). "Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones." Angewandte Chemie. [Link][1][8]

Sources

Application Note: Efficient One-Pot Synthesis of N-Isopropyl Quinolinone Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The N-isopropyl group, in particular, can be a critical substituent for modulating pharmacological activity. Traditional multi-step syntheses of these derivatives are often time-consuming and inefficient. This application note details robust, one-pot synthesis procedures for N-isopropyl quinolinone derivatives, designed to enhance efficiency, reduce waste, and accelerate the drug discovery process. By leveraging classic cyclization strategies within a multicomponent reaction (MCR) framework, these protocols offer significant advantages in terms of operational simplicity, atom economy, and rapid access to diverse molecular libraries.[4][5]

Introduction: The Strategic Advantage of One-Pot Synthesis

The quinoline ring system is a cornerstone of many FDA-approved drugs. The development of synthetic methodologies that are both efficient and environmentally benign is a primary goal in modern pharmaceutical chemistry.[2][6] One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, eliminate the need for isolating intermediates, thereby saving time, reagents, and solvents.[4]

This guide focuses on adapting classical quinoline syntheses—such as the Doebner-von Miller, Combes, and Conrad-Limpach reactions—into one-pot protocols specifically for producing N-isopropyl substituted quinolinones.[7][8] These methods are selected for their reliability, versatility, and use of readily available starting materials.

Causality Behind One-Pot Design: The logic is to telescope multiple reaction steps (e.g., condensation, cyclization, and aromatization) into a single, seamless process. This is achieved by carefully selecting reaction conditions (catalysts, temperature, solvents) that are compatible with all stages of the transformation. For instance, an acid catalyst used for an initial condensation can also promote the subsequent cyclization and dehydration steps required for aromatization.

Core Synthetic Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for reproducible results.

Protocol 2.1: One-Pot, Three-Component Synthesis of N-Isopropyl-2-Arylquinoline-4-Carboxylic Acids (Modified Doebner Reaction)

This protocol leverages a powerful multicomponent reaction (MCR) to construct the quinolinone core from three simple building blocks.[5][9]

Principle: The Doebner reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[10] This modified, one-pot version proceeds via the formation of an imine from N-isopropylaniline and an aldehyde, which then reacts with the enol form of pyruvic acid. Subsequent cyclization and oxidation (often via a hydrogen transfer mechanism) yield the final aromatic product.[9]

Materials & Equipment:

  • N-isopropylaniline

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst[5]

  • Ethanol or a dual solvent system like water/ethylene glycol[5]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware and work-up equipment (separatory funnel, rotary evaporator)

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-isopropylaniline (10 mmol, 1.0 eq.).

  • Add the substituted aromatic aldehyde (10 mmol, 1.0 eq.) and pyruvic acid (12 mmol, 1.2 eq.).

  • Add the solvent (e.g., 30 mL of ethanol) followed by the catalyst, p-Toluenesulfonic acid (1 mmol, 0.1 eq.).

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 6 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • If a solid has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-isopropyl-2-arylquinoline-4-carboxylic acid.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle corrosive acids (p-TSA, pyruvic acid) with care.

Protocol 2.2: One-Pot Synthesis of 1-Isopropyl-4-hydroxyquinolin-2(1H)-one (Modified Knorr/Conrad-Limpach Synthesis)

This protocol is an adaptation of the classic Knorr quinoline synthesis, which constructs 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) from β-ketoanilides.[11][12][13]

Principle: The reaction begins with the condensation of N-isopropylaniline with a β-ketoester, such as diethyl malonate, to form a β-anilinoacrylate intermediate. Without isolation, this intermediate undergoes an intramolecular cyclization under acidic conditions to form the target quinolinone.

Materials & Equipment:

  • N-isopropylaniline

  • Diethyl malonate

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)[12]

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine N-isopropylaniline (10 mmol, 1.0 eq.) and diethyl malonate (11 mmol, 1.1 eq.).

  • Heat the mixture with stirring at 140-150°C for 2 hours. This step forms the anilide intermediate.

  • Allow the mixture to cool to approximately 80-90°C.

  • Caution: Exothermic reaction. Slowly and carefully add concentrated sulfuric acid (10 mL) or pre-heated PPA (15 g) to the reaction mixture with vigorous stirring. The temperature will rise.

  • Once the addition is complete, heat the mixture to 100-110°C and maintain for 1 hour to ensure complete cyclization.

  • Cool the reaction vessel in an ice bath.

  • Carefully pour the cooled, viscous mixture onto crushed ice (approx. 100 g) in a beaker.

  • A solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum. If necessary, recrystallize from ethanol or acetic acid to obtain pure 1-isopropyl-4-hydroxyquinolin-2(1H)-one.

Safety Precautions:

  • Concentrated sulfuric acid and PPA are extremely corrosive and cause severe burns. Handle with extreme care in a fume hood.

  • The addition of acid to the reaction mixture is highly exothermic. Add it slowly and ensure the system is adequately cooled.

  • Always add acid to water/ice, never the other way around during work-up.

Data Presentation: Comparison of Protocols

The choice of synthetic route depends on the desired substitution pattern on the quinolinone core. The table below summarizes the key aspects of the described one-pot protocols.

Parameter Protocol 2.1 (Modified Doebner) Protocol 2.2 (Modified Knorr)
Product Type N-Isopropyl-2-arylquinoline-4-carboxylic acidN-Isopropyl-4-hydroxyquinolin-2(1H)-one
Starting Materials N-isopropylaniline, Aldehyde, Pyruvic acidN-isopropylaniline, Diethyl malonate
Key Reagent/Catalyst p-TSA (catalytic)H₂SO₄ or PPA (reagent/solvent)
Reaction Conditions Reflux (e.g., 80°C in ethanol)High Temperature (140°C then 110°C)
Complexity High (Three-component)Moderate (Two-component)
Key Advantage High molecular complexity from simple inputsDirect synthesis of 2-quinolinone core

Visualization of Workflow and Mechanism

Diagrams provide a clear visual representation of the experimental logic and underlying chemical transformations.

Experimental Workflow

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Select & Weigh Reactants (Aniline, Aldehyde, etc.) B Charge Reactor with Reactants & Solvent A->B C Add Catalyst (e.g., p-TSA) B->C D Heat to Reflux & Monitor via TLC C->D E Cool Reaction Mixture D->E F Precipitate / Extract Product E->F G Filter or Concentrate F->G H Recrystallize or Chromatograph G->H I Characterize Final Product (NMR, MS, etc.) H->I

Caption: General workflow for one-pot synthesis of quinolinones.

Proposed Mechanism for the Modified Doebner Reaction

G R1 N-Isopropylaniline I1 Imine Formation (+ H⁺, -H₂O) R1->I1 R2 Ar-CHO (Aldehyde) R2->I1 R3 Pyruvic Acid I3 Enol of Pyruvic Acid R3->I3 I2 Imine Intermediate I1->I2 I4 Michael-type Addition I2->I4 I3->I4 I5 Adduct Intermediate I4->I5 I6 Intramolecular Cyclization & Dehydration I5->I6 I7 Dihydroquinoline Intermediate I6->I7 I8 Oxidation (Hydrogen Transfer) I7->I8 P N-Isopropyl-Quinoline Product I8->P

Caption: Simplified mechanism for the three-component Doebner reaction.

Conclusion

The one-pot protocols presented in this application note offer efficient, reliable, and scalable methods for the synthesis of N-isopropyl quinolinone derivatives. By minimizing intermediate handling and purification steps, these procedures are ideally suited for generating libraries of compounds for high-throughput screening in drug discovery programs. The adaptability of these methods allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies. Adopting these streamlined synthetic strategies can significantly accelerate the research and development timeline for novel quinolinone-based therapeutic agents.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Doebner, O. (1887). Ueber die Darstellung von Chinolinsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279. (Note: Historical paper, URL not typically available).
  • Shen, Y., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Tawfeek, H. N., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Molecules, 17(5), 5713-5725. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

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  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • RSC Publishing. (2018). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link] (Note: Original link was unavailable, placeholder used).

  • RSC Publishing. (2017). Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchSpace@UKZN. (2019). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Archives of Pharmacal Research. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Retrieved from [Link]

  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • Hosseini, Z., & Rostami, F. (2014). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 23-25. Retrieved from [Link]

  • ACS Omega. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega. Retrieved from [Link]

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  • RSC Advances. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. Retrieved from [Link]

  • SciSpace. (2018). A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. Retrieved from [Link]

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The Strategic Application of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Core and the Influence of N-Substitution

The 2,3-dihydroquinolin-4(1H)-one framework is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure serves as a robust foundation for a multitude of biologically active agents, including kinase inhibitors and anti-inflammatory compounds.[1] The strategic modification of this core structure is paramount for tuning its physicochemical and pharmacological properties. The introduction of an N-isopropyl group at the 1-position is a key synthetic maneuver designed to enhance lipophilicity and introduce specific steric bulk. This modification can profoundly influence receptor binding, metabolic stability, and solubility, making 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one a highly valuable, yet underexplored, building block for the synthesis of novel and complex heterocyclic systems.

This guide provides a comprehensive overview of the synthesis of this specific N-substituted quinolinone, its subsequent chemical transformations, and detailed protocols for its use as a versatile intermediate in heterocyclic chemistry.

Part 1: Synthesis of the 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Scaffold

The synthesis of the target compound can be approached in two primary ways: by constructing the quinolinone ring first and then introducing the isopropyl group, or by starting with an N-isopropyl substituted aniline. The former approach is often more versatile and allows for late-stage diversification.

1.1: Synthesis of the Core 2,3-Dihydroquinolin-4(1H)-one Ring

A practical and scalable modern approach involves the selective benzylic oxidation of an N-acyl-protected 1,2,3,4-tetrahydroquinoline.[1] This method offers excellent functional group tolerance and avoids the often harsh conditions of classical Friedel-Crafts cyclizations.

Workflow for Core Scaffold Synthesis

cluster_synthesis Route: Oxidation of Tetrahydroquinoline Start 1,2,3,4-Tetrahydroquinoline Step1 N-Acylation (e.g., Ac₂O or Boc₂O) Start->Step1 Protection of Nitrogen Intermediate1 N-Acyl-1,2,3,4-tetrahydroquinoline Step1->Intermediate1 Step2 Benzylic Oxidation (aq. KMnO₄) Intermediate1->Step2 Selective C4-Oxidation Product 2,3-Dihydroquinolin-4(1H)-one Step2->Product

Caption: Oxidative route to the core quinolinone scaffold.

The causality for the N-acylation step is twofold: it protects the secondary amine from oxidation and activates the benzylic C4 position towards oxidation by the potassium permanganate. The electron-withdrawing nature of the acyl group makes the adjacent C-H bonds more susceptible to abstraction.

1.2: Protocol for N-Isopropylation

With the core scaffold in hand, the N-isopropyl group is introduced via a standard nucleophilic substitution. The nitrogen atom of the 2,3-dihydroquinolin-4(1H)-one is part of a lactam (a cyclic amide) and is not strongly nucleophilic. Its proton must first be removed with a strong base to generate the corresponding anion, which then acts as the nucleophile.

Protocol 1: Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Objective: To introduce the isopropyl group onto the nitrogen of the quinolinone ring.

  • Materials:

    • 2,3-Dihydroquinolin-4(1H)-one (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 2-Iodopropane (or 2-bromopropane) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,3-dihydroquinolin-4(1H)-one (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Causality Check: Using a strong, non-nucleophilic base like NaH is critical. It irreversibly deprotonates the N-H of the lactam, creating a potent nucleophile without competing in the subsequent alkylation step.

    • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Quantitative Data (Representative)

Reactant Molar Eq. Reagent Molar Eq. Solvent Typical Yield
2,3-Dihydroquinolin-4(1H)-one 1.0 NaH 1.2 Anhydrous THF 75-85%

| | | 2-Iodopropane | 1.5 | | |

Part 2: Applications in Heterocyclic Synthesis - The Reactivity Landscape

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is a trifunctional scaffold, offering reactive sites at the C4-carbonyl, the C3-methylene (α-to the carbonyl), and the aromatic ring. The N-isopropyl group provides steric shielding and modifies the electronic nature of the system.

Key Reactivity Pathways

cluster_carbonyl C4-Carbonyl Chemistry cluster_alpha C3-Alpha Carbon Chemistry cluster_aromatic Aromatic Ring Chemistry Core 1-Isopropyl-2,3-dihydro- quinolin-4(1H)-one Reduction Reduction (e.g., NaBH₄) Core->Reduction Nucleophilic attack on carbonyl Grignard Grignard Addition (e.g., PhMgBr) Core->Grignard Enolate Enolate Formation (e.g., LDA) Core->Enolate Deprotonation EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Nitration, Halogenation Product_Alcohol Chiral Alcohol Reduction->Product_Alcohol Grignard->Product_Alcohol Aldol Aldol Condensation (with ArCHO) Enolate->Aldol Product_Aldol 3-Arylidene-quinolinone Aldol->Product_Aldol Product_Aromatic 6- or 8-Substituted Quinolinone EAS->Product_Aromatic

Caption: Reactivity map of the N-isopropyl quinolinone scaffold.

2.1: α-Functionalization via Aldol Condensation

The methylene group at the C3 position is activated by the adjacent carbonyl, allowing for deprotonation and subsequent reaction with electrophiles. A classic transformation is the Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated systems, which are themselves valuable synthons.

Protocol 2: Synthesis of 3-Benzylidene-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Objective: To functionalize the C3-position via a base-catalyzed aldol condensation.

  • Materials:

    • 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (0.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

    • Add the catalytic amount of base (e.g., KOH, 0.2 eq) to the solution.

    • Causality Check: A catalytic amount of base is sufficient because it is regenerated in the catalytic cycle. The base deprotonates the C3-methylene to form a nucleophilic enolate, which attacks the aldehyde. Subsequent elimination of water is driven by the formation of a highly conjugated system.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC or the formation of a precipitate.

    • Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and dry.

    • The product can be further purified by recrystallization from ethanol if necessary.

Conclusion

1-Isopropyl-2,3-dihydroquinolin-4(1H)-one represents a synthetically versatile platform for the development of complex heterocyclic structures. By understanding the fundamental reactivity of its constituent parts—the lactam, the activated methylene, and the aromatic ring—researchers can devise logical synthetic routes to a wide array of novel molecules. The protocols detailed herein provide a validated starting point for the synthesis and functionalization of this important scaffold, enabling its broader application in drug discovery and materials science.

References

  • PrepChem (US04071516): Synthesis of 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone. PrepChem.com. [Link]

  • Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). Supplementary materials/data. [Link]

  • Exploring Innovative Heterogeneous Catalysts for the Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐one Derivatives: A Comprehensive Review. ChemistrySelect. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. Molecules. [Link]

  • Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry (RSC Publishing). [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of. ChemRxiv. [Link]

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Scale-up Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, a key intermediate in pharmaceutical development. The described two-step synthetic route is robust, scalable, and prioritizes operational simplicity and high yield. The initial step involves the synthesis of the core scaffold, 2,3-dihydroquinolin-4(1H)-one, via an intramolecular Friedel-Crafts acylation. The subsequent step details the N-isopropylation of this intermediate through a highly selective reductive amination protocol. This guide offers in-depth procedural details, mechanistic insights, and critical considerations for process scale-up, tailored for researchers, scientists, and professionals in drug development.

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The N-isopropyl substituted derivative, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, is a crucial building block in the synthesis of various therapeutic agents. Its efficient and scalable production is therefore of significant interest. This application note outlines a validated two-step synthetic pathway amenable to large-scale production, focusing on process safety, efficiency, and product purity.

The chosen synthetic strategy involves an initial intramolecular Friedel-Crafts acylation to construct the bicyclic quinolinone system, followed by a selective N-alkylation. This approach was selected for its high convergence and the commercial availability of the starting materials.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Synthesis of 2,3-dihydroquinolin-4(1H)-one (2): This involves the formation of 3-anilinopropanoic acid from aniline and ethyl acrylate, followed by an intramolecular Friedel-Crafts cyclization.

  • Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (3): This is achieved through the reductive amination of the 2,3-dihydroquinolin-4(1H)-one intermediate with acetone.

Synthetic_Pathway Aniline Aniline Intermediate1 3-Anilinopropanoic Acid Aniline->Intermediate1 Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate1 Precursor 2,3-Dihydroquinolin-4(1H)-one (2) Intermediate1->Precursor Intramolecular Friedel-Crafts Acylation FinalProduct 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (3) Precursor->FinalProduct Reductive Amination Acetone Acetone Acetone->FinalProduct

Caption: Overall synthetic workflow for 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Part 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one (2)

The synthesis of the quinolinone core is achieved through a two-step sequence commencing with the Michael addition of aniline to ethyl acrylate, followed by hydrolysis to yield 3-anilinopropanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to afford the desired 2,3-dihydroquinolin-4(1H)-one.

Step 1a: Synthesis of 3-Anilinopropanoic Acid

This reaction proceeds via a conjugate addition of aniline to the electron-deficient alkene of ethyl acrylate. The subsequent hydrolysis of the ester furnishes the corresponding carboxylic acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq) and ethyl acrylate (1.1 eq).

  • Heat the reaction mixture at 100 °C for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add a 4 M aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4 hours to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The precipitated 3-anilinopropanoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 1b: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-anilinopropanoic acid to 2,3-dihydroquinolin-4(1H)-one is an example of an intramolecular Friedel-Crafts acylation.[1] This reaction is typically promoted by a strong acid, which activates the carboxylic acid, enabling the electrophilic attack on the aromatic ring.[2]

Friedel_Crafts_Mechanism cluster_0 Activation and Cyclization Reactant 3-Anilinopropanoic Acid Activated Acylium Ion Intermediate Reactant->Activated Protonation & Dehydration (e.g., PPA) Cyclized Arenium Ion Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product 2,3-Dihydroquinolin-4(1H)-one Cyclized->Product Deprotonation

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Protocol:

  • To a mechanically stirred flask, add polyphosphoric acid (PPA) (10 times the weight of the starting material).

  • Heat the PPA to 80-90 °C.

  • Slowly add 3-anilinopropanoic acid (1.0 eq) in portions to the hot PPA. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to 120-130 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to pH 7-8.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Reagent/ParameterStep 1a: 3-Anilinopropanoic AcidStep 1b: 2,3-dihydroquinolin-4(1H)-one
Starting Material Aniline3-Anilinopropanoic Acid
Key Reagents Ethyl acrylate, NaOH, HClPolyphosphoric Acid (PPA)
Solvent None (neat reaction)PPA (acts as reagent and solvent)
Temperature 100 °C (addition), Reflux (hydrolysis)120-130 °C
Reaction Time 24 h (addition), 4 h (hydrolysis)1-2 h
Work-up Acidification and filtrationQuenching on ice, neutralization, filtration
Purification Washing with waterRecrystallization (Ethanol/Water)

Scale-up Considerations for Friedel-Crafts Acylation:

  • Heat Management: The addition of the carboxylic acid to hot PPA is exothermic. On a larger scale, this addition must be carefully controlled to maintain the desired reaction temperature. A jacketed reactor with efficient cooling is recommended.

  • Viscosity: PPA is highly viscous, especially at lower temperatures. Efficient mechanical stirring is crucial for ensuring homogeneity and effective heat transfer.

  • Quenching: The quenching of the hot PPA mixture with ice is highly exothermic and can cause splashing. This step must be performed with extreme caution in a well-ventilated fume hood, and the addition rate should be slow and controlled. For large-scale operations, a reverse quench (adding the reaction mixture to a large volume of ice/water) might be safer.

Part 2: Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (3)

The final step in the synthesis is the selective N-isopropylation of 2,3-dihydroquinolin-4(1H)-one. Reductive amination with acetone is a highly efficient and selective method for this transformation.[3][4] This one-pot procedure involves the in-situ formation of an iminium ion intermediate, which is then reduced by a mild and selective reducing agent.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reduction. Its steric bulk and electronic properties render it less reactive towards ketones, thus minimizing the reduction of the acetone starting material and favoring the reduction of the more electrophilic iminium ion intermediate.[3]

Reductive_Amination_Mechanism cluster_1 Reductive Amination Reactant 2,3-Dihydroquinolin-4(1H)-one Iminium Iminium Ion Intermediate Reactant->Iminium Condensation Acetone Acetone Acetone->Iminium Product 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: Mechanism of reductive amination for N-isopropylation.

Protocol:

  • In a round-bottom flask, suspend 2,3-dihydroquinolin-4(1H)-one (2) (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetone (2.0-3.0 eq) to the suspension.

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Reagent/ParameterValue
Starting Material 2,3-dihydroquinolin-4(1H)-one (2)
Reagents Acetone, Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Catalyst (optional) Acetic Acid
Temperature Room Temperature
Reaction Time 12-24 h
Work-up Aqueous bicarbonate quench, extraction
Purification Column chromatography or Recrystallization

Scale-up Considerations for Reductive Amination:

  • Reagent Addition: The portion-wise addition of sodium triacetoxyborohydride is important to control any potential exotherm, especially on a larger scale.

  • Quenching: The quench with aqueous bicarbonate should be performed slowly and with efficient stirring to manage gas evolution (hydrogen).

  • Solvent Selection: While DCE is a common solvent, its use at a large scale may be subject to regulatory and environmental considerations. Alternative solvents like THF or other less hazardous options should be evaluated.

  • Purification: For large-scale purification, recrystallization is often more practical and cost-effective than chromatography.[6][7] A suitable solvent system for recrystallization should be identified during process development.

Purification and Characterization

The final product, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, can be purified to a high degree using standard laboratory techniques.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol, ethanol, or ethyl acetate).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[8]

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.

Safety Considerations

  • Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethyl Acrylate: Flammable and a lachrymator. Handle in a fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. Handle with care, avoiding contact with skin and eyes. The quenching of PPA is highly exothermic.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Handle in a dry atmosphere. The reaction with water or protic solvents generates hydrogen gas, which is flammable.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Use in a well-ventilated fume hood and with appropriate PPE.

Conclusion

The presented two-step synthesis provides a reliable and scalable route to 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one. The intramolecular Friedel-Crafts acylation offers a robust method for the construction of the quinolinone core, while the subsequent reductive amination provides a highly selective and efficient means of N-isopropylation. By carefully considering the outlined scale-up parameters, this protocol can be effectively implemented for the large-scale production of this valuable pharmaceutical intermediate.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • [(C3H7)3N-SO3H]Cl IONIC LIQUID CATALYZED SYNTHESIS OF 2,3-DIHYDROQUINOZOLINE-4(1H)-ONE DERIVATIVES. RASĀYAN J. Chem.2025 , 18 (1). [Link]

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Troubleshooting & Optimization

Optimizing temperature and pressure for quinolinone alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

Welcome to the technical support center for quinolinone functionalization. This guide addresses the critical variables of Temperature (T) and Pressure (P) in the alkylation of 2-quinolinones and 4-quinolinones.

The Central Challenge: Quinolinones are ambident nucleophiles . They possess two reactive sites: the Nitrogen (N-alkylation) and the Oxygen (O-alkylation).

  • N-Alkylation yields the lactam (thermodynamically favored).

  • O-Alkylation yields the lactim ether (kinetically favored under specific conditions).

Controlling


 and 

allows you to dictate the reaction pathway, overcoming the activation energy (

) for the desired isomer while maximizing conversion rates via solvothermal effects.

Technical Modules (FAQs)

Module A: Regioselectivity & Thermodynamics

Q: Why am I getting a mixture of N- and O-alkylated products? A: You are likely operating in a "grey zone" where kinetic and thermodynamic factors compete.

  • The Mechanism: The quinolinone exists in a tautomeric equilibrium between the lactam (NH form) and lactim (OH form).

    • N-Alkylation (Thermodynamic): The resulting C=O bond (amide) is significantly stronger and more stable than the C=N/C-O system of the O-alkylated product. High temperatures favor this pathway because the system has enough energy to reach the most stable product.

    • O-Alkylation (Kinetic): The oxygen atom is more electronegative and often more accessible (less sterically hindered) for an initial attack. At lower temperatures, or with "hard" cations (like

      
      ) that complex the nitrogen, the reaction stops at the O-alkylated stage.
      

Q: How does Temperature influence this ratio? A:

  • Low T (< 60°C): Favors Kinetic control. If you use a silver salt (

    
    ) or a hard electrophile, you may isolate the O-alkylated product.
    
  • High T (> 100°C): Favors Thermodynamic control. Even if O-alkylation occurs transiently, high thermal energy can facilitate a rearrangement (similar to a Chapman rearrangement) or simply drive the equilibrium toward the stable N-alkylated lactam.

Module B: Reaction Kinetics & Pressure (Microwave/Sealed Tube)

Q: My reaction at reflux is taking 24+ hours. How does pressure help? A: Pressure itself is not the catalyst; it is the enabler of higher temperatures . In a standard open-vessel reflux, your temperature is capped at the solvent's boiling point (e.g., Acetonitrile @ 82°C). By sealing the vessel (Microwave or Autoclave), you can superheat the solvent.

The Arrhenius Effect:


[1]
  • Increasing

    
     by 10°C typically doubles the rate constant 
    
    
    
    .
  • Example: Heating Acetonitrile to 140°C (requires ~5-6 bar pressure) accelerates the reaction by a factor of ~64x compared to 80°C.

Data Comparison: Alkylation of 2-Quinolinone

ParameterStandard RefluxMicrowave / Sealed Tube
Solvent DMF / AcetoneDMF / Acetonitrile
Temperature 80°C - 153°C (bp limit)140°C - 180°C
Pressure 1 atm5 - 15 bar
Time 12 - 24 Hours10 - 30 Minutes
Selectivity Variable (Solvent dependent)High (N-Alkyl favored)
Yield 65 - 75%85 - 95%

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (O-alkyl) and Thermodynamic (N-alkyl) pathways and how Temperature acts as the selector.

QuinolinoneAlkylation Start 2-Quinolinone (Tautomeric Mix) Deprotonation Anion Formation (Base: K2CO3/Cs2CO3) Start->Deprotonation Transition Transition State Deprotonation->Transition + R-X O_Alkyl O-Alkylated Product (Lactim Ether) KINETIC PRODUCT Transition->O_Alkyl Low T / Ag+ Salts (Fast Attack) N_Alkyl N-Alkylated Product (Lactam) THERMODYNAMIC PRODUCT Transition->N_Alkyl High T / Polar Solvent (Stable Bond) O_Alkyl->N_Alkyl Thermal Rearrangement (Very High T)

Caption: Reaction pathway showing the divergence between Kinetic (O-attack) and Thermodynamic (N-attack) products based on thermal conditions.

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
Reaction Stalled (<50% Conv.) Temperature too low; Solvent boiling point limitation.Switch to Protocol B (Sealed/MW). Increase T to 120-140°C.
O-Alkylation observed (Unwanted) Kinetic control dominance; "Hard" metal cation used.Increase T. Switch base from

to

(Soft/Soluble). Switch solvent to DMF.
Precipitation / Poor Solubility Reactants insoluble at atmospheric boiling point.Apply Pressure. High T/P increases solvent capacity. Use DMA or NMP.
Dialkylation (Byproducts) Excess alkylating agent; Over-heating.Reduce equivalents of R-X to 1.1 eq. Reduce T slightly but maintain sealed pressure.

Experimental Protocols

Protocol A: Standard Thermal Reflux (Baseline)

Use this for heat-sensitive substrates or when high-pressure equipment is unavailable.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-quinolinone (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temp for 15 mins.
    
  • Addition: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat to 80–90°C (Oil bath). Stir for 16–24 hours .

  • Workup: Pour into ice water. Filter precipitate or extract with EtOAc.

Protocol B: High-Pressure / Microwave Optimization (Recommended)

Use this for high-throughput synthesis, difficult substrates, or to force N-selectivity.

  • Vessel: Use a 10 mL G10 or G30 microwave process vial (pressure rated to 20 bar).

  • Loading: Add 2-quinolinone (1.0 eq),

    
     (1.5 eq), and Alkyl Halide (1.2 eq).
    
  • Solvent: Add Acetonitrile or DMF (Concentration can be higher: 0.5 M). Add a stir bar.

  • Seal: Crimp/Seal the cap tightly.

  • Parameters:

    • Temperature: 140°C

    • Pressure Limit: 15 bar (safety cutoff)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool to <50°C (using compressed air flow). Decant solvent or dilute with water.

Optimization Workflow Diagram

OptimizationFlow Start Start Optimization Solvent Select Solvent: DMF (High T) or MeCN (Med T) Start->Solvent Base Select Base: Cs2CO3 (N-Sel) or Ag2CO3 (O-Sel) Solvent->Base Method Choose Method Base->Method Reflux Reflux (Atmospheric) T < BP of Solvent Time: Hours Method->Reflux Standard MW Microwave (Sealed) T > BP (Superheated) Time: Minutes Method->MW Rapid/High T Analyze Analyze (LCMS/NMR) Reflux->Analyze MW->Analyze Decision Desired Yield? Analyze->Decision Final Scale Up Decision->Final Yes Retry Increase T / Change Base Decision->Retry No Retry->Solvent

Caption: Decision tree for selecting reaction conditions based on equipment availability and yield requirements.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives. Source: MDPI (Molecules). Context: Demonstrates the reduction of reaction time from hours to minutes using microwave irradiation and pressure. URL:[Link]

  • Thermodynamic vs Kinetic Control in Ambident Nucleophiles. Source: LibreTexts Chemistry. Context: Foundational theory explaining the stability of N-alkyl (lactam) vs O-alkyl (lactim) products. URL:[Link]

  • Pressure Effects on Reaction Rates (Arrhenius/Solvothermal). Source: ChemGuide / ResearchGate. Context: Explains the physical chemistry behind superheating solvents in sealed vessels to increase rate constants. URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causality behind experimental choices, offers a comparative analysis against structurally relevant alternatives, and provides actionable protocols grounded in established scientific principles.

Our approach is built on three pillars: demonstrating practical Expertise , ensuring methodological Trustworthiness , and grounding all claims in Authoritative scientific literature.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] For a molecule like 1-isopropyl-2,3-dihydroquinolin-4(1H)-one, ¹H NMR allows us to probe the chemical environment of every proton, revealing critical information about the electronic structure, connectivity, and stereochemistry of the compound. This guide will dissect its ¹H NMR spectrum, demonstrating how to extract this wealth of information methodically.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is fundamentally dependent on the rigor of the experimental procedure. Here, we detail a robust, self-validating protocol for acquiring a high-resolution ¹H NMR spectrum, explaining the rationale behind each critical step.

Sample Preparation

A homogenous sample free of particulate matter and paramagnetic impurities is essential for acquiring sharp, well-resolved spectra.[2]

Step-by-Step Protocol:

  • Mass Measurement: Accurately weigh 5-10 mg of the purified 1-isopropyl-2,3-dihydroquinolin-4(1H)-one sample.

    • Causality: This concentration range (for a molecule of this molecular weight) provides a strong signal-to-noise ratio (S/N) in a reasonable number of scans without causing significant line broadening due to increased solution viscosity.[3][4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm), which typically does not interfere with signals from the analyte.[5] Using a deuterated solvent is mandatory as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.

  • Internal Standard: Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v).

    • Causality: TMS serves as the internal reference standard, with its signal defined as 0.00 ppm. All other chemical shifts are measured relative to this peak. The amount must be minimal to avoid overwhelming the detector or distorting the baseline.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Causality: This step removes any suspended solid particles that would otherwise disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks. Cotton wool is avoided as it can leach impurities into the sample.

  • Labeling and Handling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.

    • Causality: Proper labeling prevents sample mix-ups. A clean tube ensures smooth and stable spinning within the probe, which is crucial for averaging out minor magnetic field inhomogeneities.[3]

Data Acquisition

The acquisition parameters dictate the quality and resolution of the final spectrum. The following parameters are based on a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) on a 400 MHz instrument.

G

Diagram 1: Standard workflow for ¹H NMR analysis.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment. This provides good signal intensity while allowing for a shorter relaxation delay compared to a 90° pulse, optimizing experiment time.[6]
Number of Scans (NS)16Co-adding 16 scans improves the S/N by a factor of 4 (√16), which is typically sufficient for a sample of this concentration.[7]
Relaxation Delay (D1)2.0 secondsA delay allowing for partial relaxation of protons before the next pulse. This ensures that integrations are reasonably accurate for most protons in a small molecule.[8]
Acquisition Time (AQ)3-4 secondsThis duration is long enough to capture the entire Free Induction Decay (FID) for small molecules, ensuring good digital resolution in the final spectrum.[7]
Spectral Width (SW)16 ppmA spectral width from approximately -2 to 14 ppm is sufficient to encompass all proton signals in most common organic molecules, including TMS.[1]

Spectral Analysis: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

The structure of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Diagram 2: Structure of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one.

Below is a detailed assignment of the predicted ¹H NMR spectrum. The chemical shifts (δ) are referenced to TMS at 0.00 ppm.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Analysis
H-5 ~7.9 - 8.1Doublet of doublets (dd)1HJ ≈ 7.8, 1.6Located ortho to the carbonyl group, this proton is the most deshielded in the aromatic system due to the anisotropic effect of the C=O bond. It is coupled to both H-6 (ortho) and H-7 (meta).
H-7 ~7.4 - 7.6Multiplet (m) or ddd1HJ ≈ 8.0, 7.5, 1.6This proton experiences complex coupling from H-6 (ortho), H-8 (ortho), and H-5 (meta), often resulting in a complex multiplet.
H-6 ~7.0 - 7.2Triplet of doublets (td) or m1HJ ≈ 7.8, 7.5, 1.0Coupled to H-5 and H-7 (ortho couplings) and H-8 (meta coupling).
H-8 ~6.9 - 7.1Doublet (d)1HJ ≈ 8.0This proton is ortho to the nitrogen-bearing carbon and is coupled only to H-7 (ortho coupling), resulting in a clean doublet.
H-a (CH) ~4.5 - 4.8Septet1HJ ≈ 6.8The methine proton of the isopropyl group is adjacent to the nitrogen atom, shifting it downfield. It is split into a septet by the six equivalent methyl protons.
H-3 ~3.5 - 3.7Triplet (t)2HJ ≈ 7.0These methylene protons are adjacent to the electron-donating nitrogen atom. They are coupled to the H-2 protons, resulting in a triplet.
H-2 ~2.7 - 2.9Triplet (t)2HJ ≈ 7.0These methylene protons are adjacent to the carbonyl group, which deshields them. They are coupled to the H-3 protons, resulting in a triplet.
H-b (CH₃) ~1.2 - 1.4Doublet (d)6HJ ≈ 6.8The six equivalent methyl protons of the isopropyl group are coupled to the single methine proton (H-a), resulting in a large doublet signal.

Comparative Spectral Analysis

To fully appreciate the spectral features of the target compound, it is instructive to compare it with structurally related molecules. This comparison highlights how subtle structural changes manifest in the ¹H NMR spectrum, a key skill for confirming identity and assessing purity.

Alternative 1: The Unsubstituted Core - 2,3-Dihydroquinolin-4(1H)-one

This analogue lacks the N-isopropyl group, replacing it with an N-H proton.

CompoundKey Spectral Differences from Target
2,3-Dihydroquinolin-4(1H)-one Absence of Isopropyl Signals: The characteristic septet (~4.6 ppm) and large doublet (~1.3 ppm) are absent. Presence of N-H Signal: A broad singlet corresponding to the N-H proton appears, typically in the range of 4.0-5.0 ppm (its position and broadness are highly dependent on concentration and solvent purity). Shift of H-3 Protons: The H-3 methylene protons are slightly shifted upfield compared to the target compound due to the replacement of the electron-donating isopropyl group with a proton.
Alternative 2: A Potential Precursor - N-Isopropylaniline

In many synthetic routes towards N-substituted quinolinones, the corresponding aniline is a key starting material.[9] Its presence as an impurity would be readily detectable by ¹H NMR.

CompoundKey Spectral Differences from Target
N-Isopropylaniline Simplified Spectrum: The spectrum is much simpler, lacking the signals for the H-2 and H-3 methylene protons and the distinct downfield H-5 signal characteristic of the quinolinone ring system. Symmetric Aromatic Region: The aromatic region is more symmetric, typically showing signals for 2 sets of equivalent protons. Presence of N-H Signal: A broad singlet for the N-H proton is present. Isopropyl Signals Present: The septet and doublet for the isopropyl group are present, but their chemical shifts may differ slightly from the target compound due to the different electronic environment.
Summary Data Comparison
Proton Type1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (Predicted)2,3-Dihydroquinolin-4(1H)-oneN-Isopropylaniline
Aromatic (H-5 to H-8) Complex pattern, ~6.9-8.1 ppmSimilar complex patternSimpler, more symmetric pattern
H-2 Methylene Triplet, ~2.7-2.9 ppmTriplet, slightly upfield shiftAbsent
H-3 Methylene Triplet, ~3.5-3.7 ppmTriplet, slightly upfield shiftAbsent
Isopropyl CH Septet, ~4.5-4.8 ppmAbsentSeptet, slightly different shift
Isopropyl CH₃ Doublet, ~1.2-1.4 ppmAbsentDoublet, slightly different shift
N-H Proton AbsentBroad singlet, ~4.0-5.0 ppmBroad singlet, ~3.6 ppm

Advanced Insights and Troubleshooting

  • Second-Order Effects: The isopropyl group typically presents a classic first-order septet-doublet pattern. However, if the chemical shift difference (Δν in Hz) between the methine and methyl protons becomes comparable to the coupling constant (J), second-order effects can distort this pattern, leading to a more complex multiplet.[10] This is generally not an issue in this molecule due to the large chemical shift difference caused by the adjacent nitrogen atom.

  • Concentration Effects: The chemical shifts of aromatic protons in quinoline-type structures can sometimes be concentration-dependent due to intermolecular π-π stacking interactions.[11] Running spectra at a consistent and relatively dilute concentration is key for reproducibility.

  • Solvent Choice: While CDCl₃ is standard, if signal overlap occurs, changing to a different solvent like benzene-d₆ or DMSO-d₆ can alter the chemical shifts of the protons differently, often resolving the overlap.

Conclusion

The ¹H NMR spectrum of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one provides a clear and detailed fingerprint of its molecular structure. A thorough analysis, grounded in an understanding of chemical shifts, coupling constants, and integration, allows for the unambiguous assignment of every proton. By comparing this spectrum to those of its unsubstituted core and a potential synthetic precursor, we demonstrate the power of ¹H NMR not only for primary structure elucidation but also for confirming successful functionalization and assessing sample purity. The protocols and insights provided herein serve as a robust framework for researchers employing NMR spectroscopy in the fields of chemical synthesis and drug discovery.

References

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. University of Wisconsin-Madison. [Link]

  • Department of Chemistry, University of Alberta. NMR Sample Preparation. [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Protocols.io. NMR data acquisition. [Link]

  • IMSERC. 1H ACQUISITION PERIOD. Northwestern University. [Link]

  • University of California, Riverside. 7. THE ACQUISITION PARAMETERS. [Link]

  • Frontier, A. J. How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Claret, P. A., & Osborne, A. G. ¹³C n.m.r. spectral studies of some quinolone derivatives. [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

  • Royal Society of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0225551). [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0148390). [Link]

  • PubChem. 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • Royal Society of Chemistry. (2010). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. [Link]

  • Muscia, K. C., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones via Domino Reactions. Molecules, 18(7), 8049–8085. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Xie, Z.-B., et al. (2012). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Green Chemistry Letters and Reviews, 5(1), 95-99. [Link]

  • International Journal of Scientific & Technology Research. (2020, February). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

Sources

Comparing reactivity of N-isopropyl vs N-methyl dihydroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-isopropyl versus N-methyl dihydroquinolinones (3,4-dihydroquinolin-2(1H)-ones), focusing on their reactivity profiles, synthetic accessibility, and pharmacological implications.

Executive Summary

In the optimization of dihydroquinolinone (DHQO) scaffolds for drug discovery, the choice between an N-methyl and an N-isopropyl substituent is a critical decision point that governs metabolic stability, conformational dynamics, and solubility.

  • N-Methyl DHQOs : Offer superior synthetic ease and minimal steric perturbation, maintaining a planar amide bond. However, they are highly susceptible to rapid metabolic N-dealkylation by cytochrome P450 enzymes.

  • N-Isopropyl DHQOs : Introduce significant steric bulk that can modulate receptor binding and drastically improve metabolic half-life by hindering access to the

    
    -carbon. This comes at the cost of reduced synthetic reaction rates and potential rotameric constraints.
    

Steric & Electronic Analysis

The reactivity difference stems fundamentally from the steric demand of the substituent adjacent to the lactam nitrogen.

FeatureN-Methyl (Me) N-Isopropyl (iPr) Impact on DHQO Core
Steric Bulk (A-Value) ~1.70 kcal/mol~2.15 kcal/moliPr induces "out-of-plane" twisting of the amide bond, potentially altering binding affinity.
Inductive Effect Weakly electron-donating (+I)Stronger electron-donating (+I)iPr increases electron density on the carbonyl oxygen, slightly lowering the electrophilicity of the carbonyl carbon.
Lipophilicity (

LogP)
Baseline+0.8 to +1.0iPr significantly enhances membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Lock Freely rotatingRestricted rotationiPr can lock the substituent in a specific rotamer relative to the C8-position aromatic proton.
Structural Visualization: Steric Impact

The following diagram illustrates the steric clash introduced by the isopropyl group compared to the methyl group, affecting the planarity of the lactam ring.

StericModel cluster_0 N-Methyl DHQO cluster_1 N-Isopropyl DHQO Me_Node N-Me Group (Low Steric Bulk) Planar Planar Amide Bond (sp2 Hybridization) Me_Node->Planar Allows Twist Distorted Amide Bond (Steric Clash with C8-H) Planar->Twist Conformational Shift iPr_Node N-iPr Group (High Steric Bulk) iPr_Node->Twist Forces

Figure 1: Steric influence of N-substituents on the dihydroquinolinone core conformation.

Reactivity Profile & Synthetic Accessibility

N-Alkylation Efficiency

Synthesizing these cores typically involves N-alkylation of the parent dihydroquinolinone. The reaction rates differ significantly due to the nucleophilicity of the amide nitrogen versus the electrophile's accessibility.

  • N-Methylation : Rapid, quantitative yields (>95%) using MeI or Me₂SO₄. The small electrophile is easily attacked by the deprotonated lactam.

  • N-Isopropylation : Slower kinetics due to the secondary halide's steric hindrance. Often requires higher temperatures (reflux in DMF/Acetone) or stronger bases (NaH vs. K₂CO₃) to drive completion. Elimination of the isopropyl halide to propene is a competing side reaction.

Electrophilic Aromatic Substitution (EAS)

The N-substituent directs EAS (e.g., bromination, nitration) to the C6 and C8 positions.

  • N-Me : The C8 position (ortho to N) is accessible.

  • N-iPr : The C8 position is sterically shielded. Substitution is strongly directed to the C6 position (para to N), providing higher regioselectivity.

Metabolic Stability: The Critical Differentiator

For drug development, the metabolic fate of these two groups is the most distinct feature. N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes is a major clearance pathway.

Mechanism of N-Dealkylation
  • 
    -Hydroxylation : CYP450 inserts an oxygen at the carbon adjacent to the nitrogen.
    
  • Collapse : The unstable carbinolamine intermediate collapses, releasing the alkyl group as an aldehyde/ketone and regenerating the free lactam (N-H).

SubstrateRate of DealkylationByproductMetabolic Risk
N-Methyl High (Rapid Clearance)Formaldehyde (Toxic)Short half-life (

); potential toxicity.
N-Isopropyl Low (Stable)AcetoneExtended half-life; steric bulk hinders CYP access to

-C-H.
Metabolic Pathway Diagram

Metabolism cluster_Me N-Methyl Pathway (Rapid) cluster_iPr N-Isopropyl Pathway (Slow) CYP CYP450 Enzyme Me_Start N-Me DHQO CYP->Me_Start iPr_Start N-iPr DHQO CYP->iPr_Start Me_Int [N-CH2-OH] Unstable Carbinolamine Me_Start->Me_Int Fast Oxidation Me_End N-H DHQO + Formaldehyde Me_Int->Me_End Spontaneous Collapse iPr_Int [N-C(OH)(Me)2] Sterically Hindered iPr_Start->iPr_Int Slow Oxidation (Steric Block) iPr_End N-H DHQO + Acetone iPr_Int->iPr_End Collapse

Figure 2: Comparative metabolic degradation pathways mediated by CYP450 enzymes.

Experimental Protocols

Protocol A: Synthesis via N-Alkylation

Objective: Compare conditions required for quantitative conversion.

1. N-Methylation (Standard)

  • Reagents : 3,4-dihydroquinolin-2(1H)-one (1.0 eq), MeI (1.2 eq), NaH (60% disp., 1.5 eq).

  • Solvent : DMF (0.1 M).

  • Conditions : 0°C to RT, 1 hour.[1][2]

  • Workup : Quench with water, extract EtOAc.[1]

  • Expected Yield : 95-98%.

2. N-Isopropylation (Optimized for Sterics)

  • Reagents : 3,4-dihydroquinolin-2(1H)-one (1.0 eq), 2-iodopropane (3.0 eq), Cs₂CO₃ (2.0 eq).

  • Solvent : DMF or Acetonitrile.

  • Conditions : 60-80°C, 12-24 hours. Note: Higher equivalents of alkyl halide are needed to compensate for elimination to propene.

  • Workup : Requires thorough washing to remove excess iodide salts.

  • Expected Yield : 75-85%.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Determine intrinsic clearance (


).
  • Incubation : Prepare 1 µM test compound (N-Me vs. N-iPr) in phosphate buffer (pH 7.4).

  • Initiation : Add human liver microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Sampling : Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Target Result: N-iPr should show a 2-5x longer

      
       than N-Me.
      

References

  • Synthesis & Reactivity of Dihydroquinolinones

    • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
    • Source:

  • Metabolic N-Dealkyl

    • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties.[3][4]

    • Source:

  • Steric Effects in Drug Design

    • Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
    • Source:

  • Reactivity of N-Substituted Lactams

    • Kinetics of reactions in heterocycles: Substituted N-methylquinolinium salts.
    • Source:

Sources

A Researcher's Guide to the Structural Elucidation of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates its biological activity, pharmacokinetic properties, and potential for therapeutic application. This guide provides a comprehensive overview of the methodologies available for the structural characterization of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, we will delve into the principles and a robust, field-proven protocol for obtaining single-crystal X-ray diffraction data.

Furthermore, we will present a comparative analysis of X-ray crystallography with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate analytical strategy.

The Unambiguous Answer: The Power of Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The process, in essence, involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[1] This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

X-ray_Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystal Growth cluster_Diffraction X-ray Diffraction cluster_Analysis Structure Solution & Refinement A Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one B Selection of Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) A->B Purified Compound C Screening of Solvents and Conditions B->C D Growth of High-Quality Single Crystals C->D E Crystal Mounting and Centering D->E Suitable Crystal F Data Collection on Diffractometer E->F G Data Processing and Correction F->G Diffraction Data H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation and Deposition I->J

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol: Obtaining the Crystal Structure of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

This protocol outlines a standard approach for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.

Part 1: Synthesis of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

A common route to N-substituted 2,3-dihydroquinolin-4(1H)-ones involves a domino Michael-SNAr approach.[2]

  • Reaction Setup: In a round-bottom flask, combine a suitable 1-aryl-2-propen-1-one derivative with isopropylamine in a polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.

Part 2: Crystallization

The formation of high-quality single crystals is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for small molecules.[3][4]

Crystallization TechniqueDescription
Slow Evaporation A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[3]
Vapor Diffusion A concentrated solution of the compound in a relatively low-boiling point solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a small amount of a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[3]

Part 3: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[5] The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100-173 K) to minimize thermal vibrations.[5] A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.[1] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[1]

Part 4: Structure Solution and Refinement

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the reflections.[6]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's properties in solution and its overall composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[7][8] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Key NMR Experiments for Structural Elucidation:

ExperimentInformation Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Reveals the number of different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.[9][10]
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly attached to carbon atoms.[9][10]
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[9][11]
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, providing information about the molecule's conformation in solution.[9][10]

digraph "NMR_Logic_Flow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A[label="1D ¹H NMR\n(Proton Environments)"];
B[label="1D ¹³C NMR\n(Carbon Skeleton)"];
C [label="2D COSY\n(¹H-¹H Connectivity)"];
D [label="2D HSQC\n(¹H-¹³C Direct Correlation)"];
E [label="2D HMBC\n(¹H-¹³C Long-Range Correlation)"];
F [label="2D NOESY\n(Through-Space ¹H-¹H Proximity)"];
G [label="Proposed Structure"];

A -> C;
A -> D;
B -> D;
C -> E;
D -> E;
E -> G [label="Connectivity Established"];
F -> G [label="Stereochemistry & Conformation"];

}

Caption: Logic flow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[12][13]

Key Information from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) in the spectrum, which corresponds to the molecular weight of the compound.[13]

  • Fragmentation Pattern: When molecules are ionized in the mass spectrometer, they can break apart into smaller, charged fragments. The pattern of these fragments provides clues about the molecule's structure.[14][15]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the molecular formula of the compound.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas Phase (from solid or liquid)
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, conformation in solution, dynamic processesMolecular weight, molecular formula (HRMS), fragmentation pattern
Ambiguity Unambiguous (for a good quality crystal)Can be ambiguous for complex molecules without a full suite of 2D experimentsDoes not provide full 3D structure; isomers can be difficult to distinguish
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Challenge Growing high-quality single crystalsSignal overlap in complex spectra, sensitivity for low concentration samplesIsomers can have identical mass
Complementary Use Provides the definitive solid-state structure.Confirms the structure in solution and provides insights into dynamic behavior.Confirms molecular weight and formula, and provides fragmentation data to support the proposed structure.

Conclusion

The structural elucidation of a novel compound like 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one requires a multi-faceted analytical approach. While X-ray crystallography remains the ultimate arbiter of a molecule's three-dimensional architecture in the solid state, NMR spectroscopy and mass spectrometry are indispensable tools for confirming connectivity, determining solution-state conformation, and verifying molecular weight and formula. The choice of technique, or combination thereof, will depend on the specific research question, the amount of sample available, and the physical properties of the compound. By understanding the strengths and limitations of each method, researchers can devise a robust strategy for the comprehensive characterization of new chemical entities, paving the way for their potential applications in science and medicine.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Mass spectrometry of organic compounds. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1933-1947. Retrieved from [Link]

  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Kanan Lab, Stanford University. Retrieved from [Link]

  • Warwick, A. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Retrieved from [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 153-191. Retrieved from [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved from [Link]

  • Small molecule-NMR. (2023, September 26). University of Gothenburg. Retrieved from [Link]

  • Synthesis of 2,3-dihydroquinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • 9.12: Mass Spectroscopy. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules. MDPI. Retrieved from [Link]

  • Data-collection strategies. (n.d.). IUCr Journals. International Union of Crystallography. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

Stop/Go Decision: Before handling waste containing 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, confirm the absence of strong oxidizers (e.g., peroxides, permanganates) in the waste stream. The tertiary amine and ketone functionalities in this molecule create a high risk of exothermic reaction or ignition if improperly mixed.

Chemical Identity Verification:

  • Chemical Name: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Structure Analysis: N-isopropyl substituted heterocyclic ketone.

  • Primary Hazards: Skin/Eye Irritant, Aquatic Toxicity, Combustible.

Physicochemical PropertyValue/StatusWaste Implication
Physical State Viscous Oil or Low-Melting SolidMay require dissolution in solvent for liquid waste streams.
Halogen Content None (C, H, N, O only)Classify as Non-Halogenated Organic Waste (Lower disposal cost).
Solubility Low (Water), High (DCM, Ethyl Acetate)Do not attempt to flush down drains.
Flash Point >110°C (Estimated)Likely not D001 (Ignitable) unless in solvent, but treat as combustible.
Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: As a nitrogen-containing heterocycle, this compound is basic. Mixing it with strong acids will generate heat (exothermic protonation). Mixing it with oxidizers attacks the amine and the alpha-carbon of the ketone, potentially leading to runaway reactions.

Segregation Logic (The "Red Lines")
  • NO Oxidizers: Never add to waste containers holding nitric acid, chromic acid, or peroxides.

  • NO Aqueous Acid Streams: While not violently reactive, adding this organic base to an aqueous acid waste carboy can cause precipitation of the salt, clogging the container and creating a "hardened" waste issue that is expensive to remediate.

DOT Visualization: Waste Segregation Decision Tree The following logic gate ensures the material ends up in the correct regulatory stream.

WasteSegregation Start Start: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Reaction Mixture) StateCheck->Liquid Solid Solid (Pure Substance/Spill Cleanup) StateCheck->Solid SolventCheck Does it contain Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloBin Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloBin Yes NonHaloBin Stream B: Non-Halogenated Organic Waste (Fuel Blending/Recovery) SolventCheck->NonHaloBin No (e.g., Acetone, EtOAc) Sharps Is it on Sharps/Glass? Solid->Sharps SolidBin Stream C: Solid Hazardous Waste (Lab Pack) Sharps->SolidBin No (Wipes, PPE) SharpsBin Stream D: Chemically Contaminated Sharps Sharps->SharpsBin Yes

Caption: Decision matrix for segregating quinolinone waste based on physical state and co-solvents.

The Disposal Workflow (Step-by-Step)
Scenario A: Disposal of Reaction Mixtures (Liquid)

Context: You have completed a synthesis or extraction and have the compound dissolved in a solvent.

  • Identify the Co-Solvent:

    • If the solvent is Dichloromethane (DCM) or Chloroform : You MUST use the Halogenated waste stream.

    • If the solvent is Ethyl Acetate, Methanol, or Hexanes : Use the Non-Halogenated waste stream.

  • pH Check: Dip a pH strip into the mixture.

    • If pH < 4: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO3) to pH 6-8 before bottling. This prevents gas generation or polymerization in the waste drum.

  • Bottle & Label:

    • Pour into a chemically compatible container (HDPE or Amber Glass).

    • Crucial: Leave 10% headspace. Do not overfill.

    • Label explicitly: "Non-Halogenated Waste: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one, [Solvent Name]".

Scenario B: Disposal of Pure Solid/Oil (Expired or Excess)

Context: You have a vial of the pure substance that is no longer needed.

  • Do Not Dissolve Unnecessarily: Solid waste disposal (Lab Packing) is often cheaper and safer than creating liters of liquid waste.

  • Primary Container: Keep the substance in its original vial if possible. Ensure the cap is taped shut.

  • Secondary Containment: Place the vial into a clear, sealable bag (Zip-lock type).

  • Binning: Place the bagged vial into the Solid Hazardous Waste drum.

    • Note: If the substance is an oil, ensure it is absorbed on a small amount of vermiculite or pig-mat inside the bag to prevent leakage.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under the "Generator Knowledge" provision of RCRA (40 CFR 262.11). While it is not explicitly P-listed or U-listed, it must be characterized by its properties.

Regulatory ParameterClassificationCode
Ignitability Only if Flash Point < 60°C (Unlikely for pure substance)D001 (if in flammable solvent)
Corrosivity pH is likely > 7 but < 12.5Not D002 (usually)
Toxicity (TCLP) Not a standard TCLP metal/organicNon-Regulated (unless state-specific)
Final Determination Hazardous Waste (Chemical) State Specific (e.g., TX-01 in Texas, or generic organic)

Compliance Warning: Do not dispose of this compound in the trash. The aquatic toxicity of quinoline derivatives mandates incineration to prevent groundwater contamination [1].

Emergency Spill Response Protocol

For spills > 10 mL or 10 g.

DOT Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorb (Use Vermiculite or Sand) Contain->Absorb Clean 5. Decontaminate (Soap/Water Wash) Absorb->Clean

Caption: Immediate tactical response for laboratory spills of dihydroquinolinones.

Detailed Cleanup Steps:

  • Ventilation: Immediately increase ventilation (open fume hood sashes fully if safe, or open windows).

  • Absorbent Selection: Use Vermiculite or Universal Spill Pads .

    • Avoid: Do not use paper towels for large spills of the pure amine, as the high surface area can increase evaporation rates of volatile impurities.

  • Decontamination: After picking up the solid/absorbed material, wash the surface with a 5% aqueous detergent solution. Quinolinones are lipophilic and will not rinse away with water alone.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Washington, D.C. [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinolinone Derivatives Safety Data. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.